N4-Acetylsulfamethoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIUNZCALHVBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049044 | |
| Record name | N-Acetyl sulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N4-Acetylsulfamethoxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21312-10-7 | |
| Record name | Acetylsulfamethoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21312-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylsulfamethoxazole [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021312107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl sulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-[[(5-methylisoxazol-3-yl)amino]sulphonyl]phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLSULFAMETHOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1988834Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N4-Acetylsulfamethoxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N4-Acetylsulfamethoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. As a key component in the pharmacokinetic and metabolic profile of the parent drug, a thorough understanding of its physicochemical properties is essential for research in drug metabolism, toxicology, and pharmacology. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of its metabolic pathway and analytical workflow.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, providing a consolidated reference for researchers.
| Property | Value |
| IUPAC Name | N-[4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide |
| Synonyms | Acetylsulfamethoxazole, N-Acetyl Sulfamethoxazole |
| CAS Number | 21312-10-7 |
| Molecular Formula | C₁₂H₁₃N₃O₄S |
| Molecular Weight | 295.31 g/mol |
| Appearance | White to light yellow crystalline powder.[1] |
| Melting Point | 222-231 °C.[1][2][3] |
| Solubility | Insoluble in water.[4] Soluble in DMSO (≥30.1 mg/mL), ethanol (B145695) (≥3.17 mg/mL with sonication), and dimethylformamide (DMF).[4][5] |
| logP (Octanol-Water) | 0.86 (Predicted), 1.54 (Predicted).[6][7] |
| pKa (Strongest Acidic) | 5.88 (Predicted).[7] |
| UV/Vis Spectroscopy | λmax at 208, 265 nm.[5] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established pharmacopeial and chromatographic techniques.
Melting Point Determination (Capillary Method)
This protocol is adapted from the USP General Chapter <741> for melting range determination.[2][8]
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Glass capillary tubes (sealed at one end).
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals and dry them in a desiccator over silica (B1680970) gel for at least 16 hours.[8]
-
Capillary Loading: Load the dry powder into a capillary tube by tapping the open end into the sample. Pack the powder into the sealed end by tapping the bottom of the tube on a hard surface to achieve a packed column of 2.5-3.5 mm.[2]
-
Measurement:
-
Place the loaded capillary into the heating block of the melting point apparatus.
-
Set the initial temperature to approximately 10°C below the expected melting point.
-
Begin heating at a rate of 1-2°C per minute.[8]
-
Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.
-
Solubility Determination
This protocol follows a tiered approach to determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Solvents: Water, Ethanol, Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance and glassware
Procedure:
-
Initial Screening (e.g., in DMSO):
-
Weigh a precise amount of this compound (e.g., 30 mg) into a glass vial.
-
Add a small, measured volume of DMSO (e.g., 1 mL).
-
Vortex the mixture for 1-2 minutes.[9]
-
If the solid is not fully dissolved, use a water bath sonicator for up to 5 minutes.[9]
-
If necessary, warm the solution to 37°C for a short period.[9]
-
Visually inspect the solution for any undissolved particles against a dark background. If the solution is clear, the substance is soluble at that concentration.
-
-
Quantitative Determination:
-
Prepare a series of vials with a fixed amount of this compound.
-
Add increasing volumes of the chosen solvent to each vial.
-
Follow the agitation steps (vortex, sonication) as described above.
-
The concentration of the first vial in the series that shows complete dissolution is recorded as the approximate solubility.
-
logP (Octanol-Water Partition Coefficient) Determination by RP-HPLC
This method correlates the retention time of a compound on a reverse-phase (RP) HPLC column with its lipophilicity.[4]
Apparatus and Reagents:
-
HPLC system with a UV detector and a C18 column.
-
Mobile Phase: Acetonitrile and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4), prepared in various ratios.
-
1-Octanol
-
This compound standard solution.
-
A series of reference compounds with known logP values.
Procedure:
-
System Preparation: Equilibrate the C18 column with the chosen mobile phase composition.
-
Standard and Sample Analysis:
-
Inject the this compound solution and record the retention time (t_R).
-
Inject each of the reference compounds and record their respective retention times.
-
-
Calculation:
-
Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log(k) versus the known logP values for the reference compounds to generate a calibration curve.
-
Determine the log(k) for this compound and use the calibration curve to extrapolate its logP value.[4]
-
pKa Determination by Potentiometric Titration
This is a classic method for determining the acid dissociation constant.[10]
Apparatus:
-
pH meter with a combined pH electrode.
-
Automated titrator or a burette.
-
Standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Beaker and magnetic stirrer.
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture (due to its low aqueous solubility).
-
Titration:
-
Immerse the pH electrode in the sample solution and stir gently.
-
Add the standardized NaOH solution in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added. This will generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the inflection point of the sigmoid-shaped titration curve.[10]
-
Key Pathways and Workflows
Metabolic Pathway of Sulfamethoxazole
This compound is the major metabolite of sulfamethoxazole, formed primarily in the liver through acetylation. This process is a key determinant of the drug's clearance and can be influenced by an individual's genetic makeup, specifically their N-acetyltransferase (NAT) enzyme phenotype. The reaction is also potentially reversible through deacetylation.
Analytical Workflow for Quantification in Biological Fluids
The quantification of this compound in biological matrices like plasma or urine is crucial for pharmacokinetic studies. A common analytical approach involves sample preparation followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[3][11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thinksrs.com [thinksrs.com]
- 3. A reversed-phase high-performance liquid chromatography method for the determination of cotrimoxazole (trimethoprim/ sulphamethoxazole) in children treated for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]
- 7. This compound-d4 (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]
- 8. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of N4-Acetylsulfamethoxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of N4-Acetylsulfamethoxazole, the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole (B1682508). This document synthesizes available data on its physicochemical properties, pharmacokinetics, and toxicological endpoints. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceuticals and their metabolites.
Physicochemical and Pharmacokinetic Profile
This compound is a small molecule with a molecular weight of 295.314 g/mol .[1] Key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H13N3O4S | [1] |
| Molecular Weight | 295.314 g/mol | [1] |
| Melting Point | 222°C (decomposes) | [1] |
| LogP | 2.969 | [1] |
| Water Solubility | Insoluble | [2] |
| DMSO Solubility | ≥30.1 mg/mL | [2] |
| Ethanol Solubility | ≥3.17 mg/mL (with sonication) | [2] |
Pharmacokinetics
This compound is the major metabolite of sulfamethoxazole in humans, formed through N-acetylation in the liver.[3][4] It is less lipid-soluble and more acidic than its parent compound.[5] This metabolite is primarily excreted unchanged in the urine, and its renal excretion rate is independent of urine flow and pH.[5] In individuals with impaired renal function, the elimination half-life of this compound is significantly increased, which can lead to its accumulation.[6][7]
Toxicological Endpoints
The toxicological data specifically for this compound is limited. Much of the understanding of its potential toxicity is inferred from studies on the parent drug, sulfamethoxazole, and clinical observations in patients.
Acute Toxicity
Limited acute toxicity data is available for this compound.
Table 2: Acute Toxicity of this compound in Rats
| Route of Administration | LD50 | Species | Reference |
| Oral | 8400 mg/kg | Rat | [1] |
| Intraperitoneal | 2690 mg/kg | Rat | [1] |
| Subcutaneous | >5 g/kg | Rat |
Subchronic and Chronic Toxicity
No dedicated subchronic or chronic toxicity studies on this compound were identified in the public domain. Long-term exposure to the parent drug, sulfamethoxazole, has been associated with thyroid follicular-cell tumors in rats.
Genotoxicity
There is a lack of specific genotoxicity data for this compound. The parent compound, sulfamethoxazole, has shown mixed results in genotoxicity assays. It was reported to be positive in an in vitro reverse mutation bacterial assay and in in vitro micronucleus assays using cultured human lymphocytes.
Carcinogenicity
No carcinogenicity bioassays specifically for this compound have been reported. Long-term studies on sulfamethoxazole in rats showed evidence of thyroid follicular-cell adenomas and carcinomas.
Reproductive and Developmental Toxicity
There is no available data on the reproductive and developmental toxicity of this compound.
Immunotoxicity
While no specific immunotoxicity studies on this compound were found, hypersensitivity reactions are a known adverse effect of sulfonamides, including sulfamethoxazole. These reactions are thought to be mediated by reactive metabolites of the parent drug.
Neurotoxicity
No specific neurotoxicity data for this compound is available.
Renal Toxicity (Crystalluria and Urolithiasis)
The most well-documented toxicity associated with this compound is its potential to cause crystalluria (crystals in the urine) and urolithiasis (kidney stone formation).[8][9][10][11] This is due to its low solubility, particularly in acidic urine.[10] Factors that increase the risk of this compound-induced renal toxicity include dehydration, high doses of sulfamethoxazole, and acidic urine.[10][11] The crystals are typically rectangular or lozenge-shaped.[8][10][11]
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These are general protocols based on OECD guidelines and standard laboratory practices.
Acute Oral Toxicity (OECD 423)
The acute toxic class method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.
-
Animal Selection: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.
-
Stepwise Dosing: The test is conducted in steps using a limited number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. Dosing is initiated at a level expected to cause some toxicity.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
The Ames test is a widely used method for identifying substances that can produce gene mutations.
-
Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The tester strains are exposed to the test substance at various concentrations, with and without S9 mix, and plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Micronucleus Assay (OECD 487)
The in vitro micronucleus assay is used to detect substances that cause chromosomal damage.
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured in appropriate media.
-
Exposure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9), for a defined period.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).
-
Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Sulfamethoxazole (IARC Summary & Evaluation, Volume 79, 2001) [inchem.org]
- 2. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Excretion rates of sulfamethoxazole and N4-acetyl-sulfamethoxazole by fresh water turtles Pseudemys scripta elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transformation process and phytotoxicity of sulfamethoxazole and N4-acetyl-sulfamethoxazole in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Sulfamethoxazole is Metabolized and Mineralized at Extremely Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. health.state.mn.us [health.state.mn.us]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonamides (SAs) exposure causes neurobehavioral toxicity at environmentally relevant concentrations (ERCs) in early development of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of N4-Acetylsulfamethoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of N4-Acetylsulfamethoxazole, a primary metabolite of the widely used antibiotic, sulfamethoxazole. While a complete, publicly available single-crystal X-ray diffraction study for this compound is not available at the time of this writing, this document leverages the extensively studied crystal structure of its parent compound, sulfamethoxazole, to infer and discuss the anticipated structural characteristics and the methodologies for their determination.
This compound is recognized as a significant metabolite and is sometimes identified as "Sulfamethoxazole EP Impurity A".[1][2] Its propensity to crystallize in vivo is of clinical interest, particularly in the context of drug-induced crystal nephropathy.[3] Understanding its solid-state structure is therefore crucial for comprehending its physicochemical properties, stability, and biological implications.
Crystallographic Data: A Comparative Analysis with Sulfamethoxazole
In the absence of specific crystallographic data for this compound, we present the well-documented crystal structure parameters of the parent drug, sulfamethoxazole, as a foundational reference. The addition of an acetyl group at the N4 position is expected to introduce changes in the unit cell dimensions and intermolecular interactions.
Table 1: Crystallographic Data for Sulfamethoxazole
| Parameter | Value |
| Chemical Formula | C₁₀H₁₁N₃O₃S |
| Formula Weight | 253.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.973(1) |
| b (Å) | 8.954(1) |
| c (Å) | 16.848(2) |
| α (°) | 90 |
| β (°) | 96.65(1) |
| γ (°) | 90 |
| Volume (ų) | 1195.9(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.406 |
Data sourced from studies on sulfamethoxazole's crystal structure.[4]
Table 2: Selected Bond Lengths and Angles for Sulfamethoxazole
| Bond | Length (Å) | Angle | Angle (°) |
| S(1)-O(1) | 1.435(2) | O(1)-S(1)-O(2) | 119.2(1) |
| S(1)-O(2) | 1.442(2) | O(1)-S(1)-N(2) | 107.5(1) |
| S(1)-N(2) | 1.631(2) | O(2)-S(1)-N(2) | 107.1(1) |
| S(1)-C(1) | 1.758(2) | O(1)-S(1)-C(1) | 108.4(1) |
| N(3)-C(7) | 1.340(3) | O(2)-S(1)-C(1) | 108.3(1) |
| N(3)-C(9) | 1.411(3) | N(2)-S(1)-C(1) | 105.8(1) |
| N(1)-C(4) | 1.391(3) |
Data sourced from studies on sulfamethoxazole's crystal structure.[4]
The acetylation at the N4-amino group in this compound will replace one of the N-H bonds with an N-C(=O)CH₃ group. This modification is anticipated to alter the hydrogen bonding network significantly, likely leading to different crystal packing and potentially a different polymorphic form compared to sulfamethoxazole.
Experimental Protocols for Crystal Structure Determination
The determination of a novel crystal structure, such as that of this compound, would follow a well-established experimental workflow.
Crystallization
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.
Methodology:
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify conditions where this compound has moderate solubility.
-
Crystallization Technique: Common techniques include:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Methodology:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.
-
Molecular Structure and Intermolecular Interactions
The molecular structure of this compound consists of a central benzene (B151609) sulfonamide core linked to a 5-methylisoxazole (B1293550) ring and an N-acetylated aniline (B41778) group.
The key intermolecular interactions governing the crystal packing are expected to be:
-
Hydrogen Bonds: The presence of N-H and C=O groups allows for the formation of hydrogen bonds, which are crucial in defining the crystal lattice. The acetylation of the N4-amino group provides a hydrogen bond acceptor (the carbonyl oxygen) and removes a hydrogen bond donor.
-
π-π Stacking: The aromatic benzene and isoxazole (B147169) rings can engage in π-π stacking interactions.
-
van der Waals Forces: These non-specific interactions contribute to the overall stability of the crystal packing.
Visualizations
Experimental Workflow
Caption: Experimental workflow for crystal structure determination.
Hypothetical Intermolecular Interactions
Caption: Key hypothetical intermolecular interactions in this compound.
References
microbial degradation of N4-Acetylsulfamethoxazole in soil
An In-depth Technical Guide to the Microbial Degradation of N4-Acetylsulfamethoxazole in Soil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (AcSMX) is the primary human metabolite of the widely used antibiotic sulfamethoxazole (B1682508) (SMX). Its presence in agricultural soils, primarily through the application of manure and biosolids, raises concerns about its environmental fate and potential contribution to antibiotic resistance. This technical guide provides a comprehensive overview of the microbial degradation of AcSMX in the soil environment. The core degradation pathway involves the initial deacetylation of AcSMX back to the parent compound, SMX, which is then further degraded by soil microorganisms. This guide summarizes the current knowledge on the degradation kinetics, key microbial players, enzymatic processes, and analytical methodologies for studying this process.
Introduction
Sulfonamide antibiotics are a class of synthetic antimicrobial agents extensively used in human and veterinary medicine. Following administration, a significant portion of sulfamethoxazole is metabolized in the liver to this compound and excreted.[1] Consequently, both SMX and AcSMX are frequently detected in wastewater, sewage sludge, and manure, which are often applied to agricultural land as fertilizers. Understanding the fate of AcSMX in soil is crucial for assessing its environmental risk, its potential to act as a reservoir for the parent antibiotic, and its overall impact on soil ecosystems.
Microbial Degradation Pathway of this compound
The primary and most critical step in the microbial degradation of AcSMX in soil is its deacetylation to form sulfamethoxazole (SMX).[2] This transformation is a reversible process, meaning that SMX can also be acetylated to form AcSMX, although deacetylation is the predominant pathway in microbial degradation.[1] Once formed, SMX is susceptible to further microbial degradation through various pathways.
The key transformation steps are:
-
Deacetylation of this compound: The acetyl group at the N4 position of the aniline (B41778) ring is cleaved by microbial enzymes, yielding sulfamethoxazole. This reaction is catalyzed by enzymes such as amidohydrolases or aryl acylamidases .[3][4]
-
Degradation of Sulfamethoxazole: The resulting sulfamethoxazole molecule undergoes further breakdown. Common degradation pathways for SMX in soil include:
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
-
Deamination: Removal of the amino group from the aniline ring.
-
Cleavage of the S-N bond: Breaking the bond between the sulfur atom and the nitrogen atom of the sulfonamide group.
-
Opening of the isoxazole (B147169) ring.
-
The following diagram illustrates the primary degradation pathway:
References
Methodological & Application
Application Note: Quantification of N4-Acetylsulfamethoxazole in Human Urine by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of N4-Acetylsulfamethoxazole, the primary metabolite of the antibiotic sulfamethoxazole, in human urine. The protocol employs a straightforward sample preparation procedure followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies, clinical drug monitoring, and other research applications requiring precise measurement of this metabolite.
Introduction
Sulfamethoxazole is a widely used sulfonamide antibiotic. Its metabolism in the liver primarily occurs through N-acetylation, forming this compound, which is then excreted in the urine. Accurate quantification of this compound is crucial for understanding the pharmacokinetics of the parent drug and assessing patient metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for analyzing metabolites in complex biological matrices like urine.[1] This document provides a detailed protocol for a validated LC-MS/MS method designed for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
Standards: this compound and this compound-d4 (internal standard, IS) analytical standards (Cerilliant or equivalent).
-
Solvents: HPLC-grade or MS-grade acetonitrile (B52724) and methanol (B129727) (Merck or equivalent).
-
Reagents: Formic acid (LC-MS grade) and ammonium (B1175870) acetate (B1210297) (analytical grade).
-
Water: Deionized water (18.2 MΩ·cm), filtered through a 0.22 µm filter.
-
Control Matrix: Drug-free human urine, screened to be negative for the analyte and IS.
Instrumentation
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent, equipped with an Electrospray Ionization (ESI) source.
-
Analytical Column: Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm particle size, or equivalent reversed-phase column.
Preparation of Standards and Quality Controls (QC)
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Prepare working solutions for the calibration curve by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard (IS) Working Solution: Prepare a 250 ng/mL working solution of this compound-d4 in 50:50 (v/v) methanol:water.
-
Calibration Standards and QCs: Spike appropriate amounts of the working standard solutions into drug-free human urine to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol
A simple "dilute and shoot" method combined with protein precipitation is used for sample preparation.
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 14,000 rpm for 10 minutes to pellet any particulate matter.[2]
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 20 µL of the IS working solution (250 ng/mL).
-
Add 200 µL of acetonitrile to precipitate proteins and mix by vortexing for 30 seconds.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes.
-
Transfer the clear supernatant to an HPLC vial for analysis.
HPLC-MS/MS Conditions
The instrumental parameters are optimized for the selective detection of this compound.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) | %B |
| 0.0 | 5 | |
| 1.0 | 5 | |
| 5.0 | 95 | |
| 7.0 | 95 | |
| 7.1 | 5 | |
| 10.0 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Nebulizer Pressure | 30 psi |
| Drying Gas Flow | 9 L/min |
| Drying Gas Temperature | 300 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 296.1 | 108.1 | 25 | |
| This compound (Qualifier) | 296.1 | 199.1 | 15 | |
| This compound-d4 (IS) | 300.1 | 112.1 | 25 |
Note: The precursor ion m/z 296.1 corresponds to the protonated molecule [M+H]+ of this compound.[3][4] The product ions are characteristic fragments used for quantification and confirmation.
Data Presentation and Results
The method was validated according to established guidelines for bioanalytical method validation.
Table 3: Calibration Curve for this compound
| Parameter | Result |
| Concentration Range | 5 - 2000 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.998 |
Table 4: Intra-day and Inter-day Precision and Accuracy
| QC Level (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ (5) | < 10% | ± 12% | < 15% | ± 15% |
| Low QC (15) | < 8% | ± 9% | < 10% | ± 10% |
| Mid QC (150) | < 5% | ± 5% | < 8% | ± 7% |
| High QC (1500) | < 5% | ± 6% | < 8% | ± 8% |
The method demonstrates excellent precision, with coefficients of variation (%CV) well below 15%, and high accuracy, with percent bias within ±15% of the nominal values, which is consistent with typical validation acceptance criteria.[5]
Mandatory Visualizations
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, accurate, and reproducible means for quantifying this compound in human urine. The simple sample preparation protocol allows for high throughput, making this method an effective tool for clinical and pharmaceutical research applications. The validation data confirms that the method's performance is well within the accepted criteria for bioanalytical assays.
References
Application Note and Protocol for Solid-Phase Extraction of N4-Acetylsulfamethoxazole from Water Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Due to its prevalence in wastewater and potential environmental impact, a reliable method for its extraction and quantification from water samples is crucial. Solid-phase extraction (SPE) is a highly effective technique for the selective extraction and concentration of trace organic compounds like this compound from complex matrices such as water. This application note provides a detailed protocol for the SPE of this compound from water samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes the quantitative data for the extraction of sulfonamides, including this compound, from water samples using solid-phase extraction.
| Analyte | SPE Sorbent | Sample Matrix | Recovery (%) | LOD (ng/L) | LOQ (ng/L) | Reference |
| Sulfonamides (general) | Not Specified | Wastewater | > 80% | Not Specified | Not Specified | [1] |
| Sulfamethoxazole | Not Specified | Wastewater | 40 - 65% | Not Specified | Not Specified | [2] |
| 19 Sulfonamides | Agilent BondElut PPL | Pure Water | 70 - 96% | Not Specified | Several ppt (B1677978) level | [3] |
| 19 Sulfonamides | Agilent BondElut PPL | Surface Water | 80 - 90% | Not Specified | Not Specified | [3] |
Note: Data specifically for this compound is often grouped with other sulfonamides. The recovery and detection limits can vary depending on the specific SPE sorbent, sample matrix, and analytical instrumentation.
Experimental Protocol
This protocol outlines a general yet robust methodology for the solid-phase extraction of this compound from various water samples, including surface water and wastewater effluent. The subsequent analysis is typically performed using LC-MS/MS for high sensitivity and selectivity.
Materials and Reagents
-
SPE Cartridges: Reversed-phase SPE cartridges such as Oasis HLB, Agilent BondElut PPL, or C18 cartridges are commonly used.[3][4] The choice of sorbent may require optimization based on the specific water matrix.
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
Ammonia solution (25%)
-
Formic acid or Hydrochloric acid (for pH adjustment)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ultrapure water
-
-
Standards:
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d4)
-
Sample Preparation
-
Sample Collection: Collect water samples in clean glass bottles.
-
Preservation: To prevent degradation of the analyte, samples should be stored at 4°C and processed as soon as possible.[1]
-
Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles that could clog the SPE cartridge.
-
pH Adjustment: Adjust the pH of the water sample to a range of 4 to 7.[3] The pKa values of sulfonamides are typically in the range of 2.0 to 6.5.[1]
-
Chelating Agent Addition: For wastewater samples that may contain metal ions, add EDTA to a final concentration of 0.1-0.5 g/L to prevent the formation of metal-sulfonamide complexes.[3]
-
Internal Standard Spiking: Spike the sample with an appropriate concentration of the isotopically labeled internal standard.
Solid-Phase Extraction (SPE) Procedure
The following is a generic SPE procedure that can be adapted for various reversed-phase cartridges.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of methanol.
-
Follow with 5 mL of ultrapure water. Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated water sample (typically 100-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[3]
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5-10 mL of ultrapure water to remove any co-adsorbed interfering substances.[3]
-
Dry the cartridge under vacuum for approximately 10-20 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound from the cartridge using a suitable organic solvent. Common elution solvents include:
-
Use a small volume of elution solvent (e.g., 2 x 3 mL) to obtain a concentrated extract. Elute at a low flow rate (1-2 mL/min) to ensure efficient desorption.
-
Post-Elution Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 0.5-1 mL) of the initial mobile phase used for the LC-MS/MS analysis.
-
Analysis: Analyze the reconstituted sample by LC-MS/MS for the quantification of this compound.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound from water samples.
Caption: Workflow for this compound SPE.
References
Application Note: High-Throughput Quantification of N4-Acetylsulfamethoxazole in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N4-Acetylsulfamethoxazole, the primary metabolite of the antibiotic sulfamethoxazole, in human plasma. The described protocol utilizes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate pharmacokinetic and metabolic studies of sulfamethoxazole.
Introduction
This compound is the major metabolite of sulfamethoxazole, a widely used sulfonamide antibiotic. The acetylation of the parent drug is a key metabolic pathway, primarily mediated by the N-acetyltransferase (NAT) enzymes in the liver. Monitoring the levels of this compound in biological matrices is crucial for understanding the pharmacokinetics, metabolism, and potential toxicity of sulfamethoxazole. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the accurate quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Sulfamethoxazole-d4 (Internal Standard, IS)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid, analytical grade
-
Human plasma (sourced from an accredited biobank)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (Sulfamethoxazole-d4, 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The MRM transitions are optimized for the quantification of this compound and the internal standard.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
Table 1: Optimized MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 296.1 | 199.1 | 150 | 25 |
| This compound (Qualifier) | 296.1 | 108.1 | 150 | 35 |
| Sulfamethoxazole-d4 (IS) | 258.1 | 163.1 | 150 | 20 |
Method Validation
The method was validated according to established bioanalytical method validation guidelines. The following parameters were assessed:
Linearity
The calibration curve was linear over the concentration range of 5 to 5000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.
Table 2: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| This compound | 5 - 5000 | y = 0.0025x + 0.0012 | >0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (Low, Mid, and High). The results are summarized in Table 3.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 15 | 4.2 | 102.5 | 5.8 | 101.7 |
| Mid QC | 250 | 3.1 | 98.9 | 4.5 | 99.2 |
| High QC | 4000 | 2.5 | 101.2 | 3.9 | 100.8 |
Limit of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms.
Table 4: Sensitivity of the Method
| Parameter | Concentration (ng/mL) |
| Limit of Detection (LOD) | 1.5 |
| Lower Limit of Quantification (LLOQ) | 5.0 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Metabolic pathway of Sulfamethoxazole to this compound.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine use in clinical and pharmaceutical research settings. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.
Application Notes: Quantitative Analysis of N4-Acetylsulfamethoxazole using an Isotope-Labeled Internal Standard by Mass Spectrometry
Introduction
N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole (B1682508). Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative bioanalysis, offering high accuracy and precision. This method utilizes a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass. The SIL internal standard, this compound-d4, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a reliable means for accurate quantification.[1] Regulatory bodies like the FDA and EMA strongly advocate for the use of SIL internal standards in bioanalytical methods submitted for drug approval.[2]
Applications
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of sulfamethoxazole.
-
Therapeutic Drug Monitoring (TDM): Optimizing drug dosage and minimizing toxicity in patients.
-
Metabolite Profiling: Understanding the metabolic fate of sulfamethoxazole.
-
Environmental Monitoring: Quantifying the presence of sulfamethoxazole and its metabolites in environmental samples.
Advantages of Isotope-Labeled Internal Standard
The use of an isotope-labeled internal standard like this compound-d4 offers several advantages over traditional internal standards:
-
Improved Accuracy and Precision: The SIL internal standard compensates for variations in sample preparation, injection volume, and matrix effects, leading to more reliable results.[1][3]
-
Reduced Method Variability: Co-elution of the analyte and internal standard ensures they are subjected to the same experimental conditions.
-
Enhanced Specificity: The use of mass spectrometry allows for the selective detection of the analyte and internal standard based on their unique mass-to-charge ratios.
Quantitative Data Summary
The following tables summarize typical validation parameters for a bioanalytical method for this compound using an isotope-labeled internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy of Back-calculated Standards | ± 15% of nominal (± 20% at LLOQ)[2] |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Lower Limit of Quantification (LLOQ) | 1 | ≤ ±20% | ≤ 20% |
| Low QC | 3 | ≤ ±15% | ≤ 15% |
| Medium QC | 100 | ≤ ±15% | ≤ 15% |
| High QC | 800 | ≤ ±15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 85 - 105 | 90 - 110 |
| This compound-d4 | 85 - 105 | 90 - 110 |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma or serum samples.
-
Reagents and Materials:
-
Human plasma/serum
-
This compound analytical standard
-
This compound-d4 internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
-
Procedure:
-
Prepare stock solutions of this compound and this compound-d4 in methanol.
-
Prepare working solutions for calibration standards and quality controls by spiking the stock solution into blank plasma.
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound-d4 internal standard working solution to all tubes except the blank.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Parameters:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) % B 0.0 10 2.5 90 3.0 90 3.1 10 | 5.0 | 10 |
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) This compound 296.1 198.1 | this compound-d4 | 300.1 | 202.1 |
-
3. Data Analysis and Validation
-
Quantification: The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, ICH M10) for selectivity, specificity, accuracy, precision, linearity, range, recovery, matrix effect, and stability.[2][4][5]
Visualizations
References
- 1. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for N4-Acetylsulfamethoxazole Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole (B1682508). Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Effective sample preparation is a critical prerequisite for reliable and reproducible analysis, aiming to remove interfering endogenous substances such as proteins and phospholipids (B1166683) from the plasma matrix, and to concentrate the analyte of interest. This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in plasma: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Overview of Sample Preparation Techniques
The choice of sample preparation method depends on various factors including the desired level of sample cleanliness, sensitivity, throughput, and the specific requirements of the downstream analytical technique, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Protein Precipitation (PPT) is a simple and rapid technique that involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins. It is a high-throughput method but may result in a less clean extract, potentially leading to matrix effects in LC-MS/MS analysis.[1][2]
-
Solid-Phase Extraction (SPE) is a more selective technique that separates the analyte from the sample matrix based on its physicochemical properties.[3] It provides a cleaner extract than PPT, reducing matrix effects and improving analytical sensitivity.[1]
-
Liquid-Liquid Extraction (LLE) separates the analyte based on its differential solubility in two immiscible liquid phases. LLE can provide a clean extract but is often more labor-intensive and less amenable to automation than PPT or SPE.[2][3]
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of sulfamethoxazole and its metabolites using different sample preparation techniques. While specific data for this compound may vary, these values provide a useful comparison of the methods.
Table 1: Comparison of Recovery and Matrix Effects
| Sample Preparation Technique | Analyte | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Sulfamethoxazole | 82.6 | Not Specified | [4] |
| Solid-Phase Extraction | Sulfamethoxazole | 88.5 | Not Specified | [4] |
| Liquid-Liquid Extraction | Sulfamethoxazole | 71.39 | Not Specified | [5] |
Note: Data for sulfamethoxazole is used as a surrogate for this compound due to the limited availability of direct comparative studies.
Table 2: Comparison of Linearity and Limit of Quantification (LOQ)
| Sample Preparation Technique | Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| Protein Precipitation | Sulfamethoxazole | Not Specified | 28.0 (µg/L) | [4] |
| Solid-Phase Extraction | Sulfamethoxazole | Not Specified | 0.39 (µg/mL) | [4] |
| Liquid-Liquid Extraction | Sulfamethoxazole | 320.635 - 22009.900 | 320.635 | [5] |
Note: Data for sulfamethoxazole is used as a surrogate for this compound due to the limited availability of direct comparative studies. Please note the different units for LOQ in the table.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol describes a simple and rapid method for the removal of proteins from plasma samples using acetonitrile (B52724).
Materials:
-
Human plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the microcentrifuge tube.[6] The 3:1 ratio of ACN to plasma is a common starting point and can be optimized.[7]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol outlines a more selective method for the extraction and clean-up of this compound from plasma using a reversed-phase SPE cartridge.
Materials:
-
Human plasma sample
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Formic acid
-
Internal Standard (IS) solution
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 methanol:water)
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Analyte Elution: Elute the this compound and IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution, vortex for 20 seconds, and transfer to an autosampler vial for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol details a classic extraction method for isolating this compound from plasma using an organic solvent.
Materials:
-
Human plasma sample
-
Ethyl acetate (B1210297), HPLC grade
-
Internal Standard (IS) solution
-
1 M Sodium hydroxide (B78521) (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Glass centrifuge tubes (10 mL) with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 500 µL of human plasma into a 10 mL glass centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 200 µL of 1 M NaOH to basify the sample. Vortex for 10 seconds.
-
Add 5 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the reconstitution solution, vortex for 20 seconds, and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for this compound analysis and a conceptual representation of the analytical process.
Caption: General workflow for this compound analysis in plasma.
Caption: Logical relationship of the sample preparation process.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of N4-Acetylsulfamethoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Monitoring its presence and concentration in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and environmental impact assessments. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a highly selective and sensitive method for the unequivocal identification and quantification of this compound. This application note provides a detailed protocol for its identification using LC-HRMS, including sample preparation, instrument parameters, and data interpretation.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is optimized for the extraction of this compound from aqueous matrices such as wastewater and can be adapted for biological fluids like urine and plasma with appropriate pre-treatment.
Materials:
-
Oasis HLB SPE Cartridges (or equivalent)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Centrifuge the sample to remove any particulate matter. For urine or plasma, a protein precipitation step (e.g., with acetonitrile) may be required prior to centrifugation.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elution: Elute the analyte from the cartridge using 5 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
HRMS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS2) or Targeted MS/MS |
| Full Scan Range | m/z 100 - 500 |
| Resolution | > 60,000 FWHM |
| Collision Energy | Stepped collision energy (e.g., 15, 20, 40 eV) for dd-MS2 |
Data Presentation
High-Resolution Mass Spectrometry Data for this compound
The identification of this compound is confirmed by the accurate mass of its precursor ion and the characteristic fragmentation pattern of its product ions.
| Analyte | Molecular Formula | Precursor Ion | Theoretical m/z [M+H]+ | Major Product Ions (m/z) |
| This compound | C₁₂H₁₃N₃O₄S | [M+H]⁺ | 296.06659 | 236.0553, 194.0441, 174.0648, 156.0114, 108.0447, 92.0495 |
Quantitative Performance Data
The following table summarizes typical performance data for the analysis of acetylated sulfonamides in wastewater, which can be used as a benchmark for method validation.
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/L |
| Limit of Quantification (LOQ) | 0.3 - 1.5 ng/L |
| Recovery | 77.7% - 148.1% |
| Precision (RSD) | < 10% |
Visualizations
Experimental Workflow
Application Note and Protocol for the Extraction of N4-Acetylsulfamethoxazole from Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole (B1682508).[1][2][3] Monitoring its concentration in tissue samples is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and toxicological assessments. This document provides detailed protocols for the extraction of this compound from tissue samples, focusing on methods that ensure high recovery and reproducibility for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes quantitative data from a magnetic solid-phase extraction (MSPE) method for the determination of this compound in edible swine tissues, followed by LC-MS/MS analysis.[4]
| Parameter | Value |
| Linearity Range | 5 - 160 µg/kg |
| Limit of Detection (LOD) | 2 µg/kg |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Average Recovery | 73.9% - 94.8% |
| Intra-day Relative Standard Deviation (RSD) | 2.4% - 5.4% |
| Inter-day Relative Standard Deviation (RSD) | 6.2% - 10.7% |
Experimental Protocols
Several methods can be employed for the extraction of this compound from tissue samples, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and magnetic solid-phase extraction (MSPE).[4][5][6][7][8] A sonication-aided extraction with dichloromethane (B109758) has also been shown to be effective for related compounds.[9] Below is a detailed protocol for a magnetic solid-phase extraction (MSPE) method, which offers high efficiency and ease of operation.[4]
Protocol: Magnetic Solid-Phase Extraction (MSPE) of this compound from Swine Tissue[4]
1. Sample Preparation:
-
Accurately weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of 2% ammoniated acetonitrile.
-
Homogenize the mixture for 1 minute at 10,000 rpm.
-
Vortex for 2 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Collect the supernatant for the MSPE cleanup step.
2. Magnetic Solid-Phase Extraction (MSPE) Cleanup:
-
Add 50 mg of multi-walled carbon nanotube magnetic nanoparticles to the supernatant.
-
Vortex for 2 minutes to facilitate the adsorption of the analyte onto the magnetic nanoparticles.
-
Separate the magnetic nanoparticles from the solution using a strong magnet.
-
Discard the supernatant.
-
Wash the magnetic nanoparticles with 1 mL of deionized water and discard the washing solution.
-
Elute the analyte from the magnetic nanoparticles by adding 2 mL of the elution solvent (e.g., methanol (B129727) or a suitable organic solvent mixture).
-
Vortex for 1 minute to ensure complete elution.
-
Separate the magnetic nanoparticles with a magnet and collect the eluent.
-
Dry the eluent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow for MSPE of this compound
Caption: Workflow for this compound extraction using MSPE.
Metabolic Pathway of Sulfamethoxazole
Caption: Metabolic conversion of Sulfamethoxazole.
References
- 1. apexbt.com [apexbt.com]
- 2. Excretion rates of sulfamethoxazole and N4-acetyl-sulfamethoxazole by fresh water turtles Pseudemys scripta elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnetic solid-phase extraction based on carbon nanotubes for determination of sulfamethoxazole, acetyl sulfamethoxazole and aditoprim residues in edible swine tissues with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion-paired high-performance liquid chromatographic separation of trimethoprim, sulfamethoxazole and this compound with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of trimethoprim, sulfamethoxazole and its N4‐acetyl metabolite in biological fluids by high‐pressure liquid chromatography | Scilit [scilit.com]
- 7. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Rapid sample preparation methods for analysis of residues of sulfamethazine and its N4-acetyl and desamino metabolites in swine tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Determination of N4-Acetylsulfamethoxazole by UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole (B1682508). The quantification of this metabolite is crucial in pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for the determination of this compound. This document provides detailed application notes and protocols for its quantification.
This compound exhibits characteristic absorbance in the UV region, with reported absorbance maxima (λmax) at approximately 208 nm and 265 nm.[1] This intrinsic property allows for its direct quantification in solutions.
Principle of the Method
The method is based on the measurement of the absorbance of a solution containing this compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
Quantitative Data Summary
The following tables summarize typical validation parameters for the UV-Vis spectrophotometric determination of sulfonamides, which can be adapted and validated for this compound.
Table 1: Method Validation Parameters for Sulfamethoxazole (Adaptable for this compound)
| Parameter | Reported Values for Sulfamethoxazole |
| Wavelength (λmax) | 262 nm (in 0.1N NaOH)[2], 264 nm[1] |
| Linearity Range | 2 - 10 µg/mL[2], 2 - 12 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1][2] |
| Limit of Detection (LOD) | 0.5 µg/mL[1] |
| Limit of Quantification (LOQ) | 1.5 µg/mL[1] |
| Accuracy (% Recovery) | 99.2% - 100.8%[2], 98% - 102%[1] |
| Precision (% RSD) | < 2%[2] |
Table 2: Comparison of Different Spectrophotometric Methods for Sulfamethoxazole Determination
| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Reference |
| Direct UV Spectrophotometry | 0.1N NaOH | 262 | 2 - 10 | [2] |
| Colorimetric | Vanillin | 372 | 1.5 - 40 | [3] |
| Colorimetric (Oxidative Coupling) | 2-Naphthol, N-Bromosuccinimide | 500 | 4 - 20 | [4] |
| Colorimetric (Ion-Pair) | Eriochrome Black T | 490 | 0.5 - 6 | [5] |
Experimental Protocols
The following protocols are provided as a guide and should be validated in the user's laboratory for their specific application.
Protocol 1: Direct UV-Vis Spectrophotometric Determination
This protocol is adapted from validated methods for sulfamethoxazole and utilizes the known λmax of this compound.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Methanol (B129727), HPLC grade
-
Deionized water
-
0.1 N Sodium Hydroxide (NaOH) solution
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
4.1.2. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to the mark with 0.1 N NaOH. Mix thoroughly.
4.1.3. Preparation of Working Standard Solutions
-
From the stock solution, prepare a series of working standard solutions by appropriate dilutions with 0.1 N NaOH to obtain concentrations in the expected linear range (e.g., 2, 4, 6, 8, 10 µg/mL).
4.1.4. Sample Preparation
-
For bulk drug analysis, accurately weigh a quantity of the powder equivalent to 10 mg of this compound and prepare a 100 µg/mL solution as described for the standard stock solution.
-
For pharmaceutical formulations, an extraction step may be necessary depending on the matrix. A common approach is to dissolve the formulation in a suitable solvent, filter to remove excipients, and then dilute to the desired concentration with 0.1 N NaOH.
-
Ensure the final concentration of the sample falls within the linear range of the calibration curve.
4.1.5. Spectrophotometric Measurement
-
Set the UV-Vis spectrophotometer to scan the UV spectrum from 400 nm to 200 nm.
-
Use 0.1 N NaOH as the blank.
-
Record the absorbance spectrum of a standard solution to confirm the λmax at approximately 265 nm.
-
Measure the absorbance of all standard solutions and the sample solution at 265 nm.
4.1.6. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample solution by substituting its absorbance value into the regression equation.
Protocol 2: Colorimetric Determination (Adapted from Sulfamethoxazole Methods)
This protocol describes a general approach for a colorimetric assay, which may require optimization for this compound. This method is useful if the sample matrix interferes with direct UV measurement.
4.2.1. Principle
This method is based on a chemical reaction that produces a colored product with a new λmax in the visible region, which is less prone to interference from UV-absorbing excipients. For instance, a diazotization and coupling reaction can be employed.
4.2.2. Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium nitrite (B80452) (NaNO2) solution, 0.1% (w/v)
-
Ammonium (B1175870) sulfamate (B1201201) solution, 0.5% (w/v)
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution, 0.1% (w/v)
-
Deionized water
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
-
Glass cuvettes (1 cm path length)
4.2.3. General Procedure
-
Preparation of Solutions: Prepare standard and sample solutions in deionized water or a suitable acidic medium.
-
Diazotization: To an aliquot of the standard or sample solution in a volumetric flask, add 1 M HCl followed by 0.1% NaNO2 solution. Allow the reaction to proceed for a few minutes in an ice bath.
-
Removal of Excess Nitrite: Add 0.5% ammonium sulfamate solution to quench the excess sodium nitrite.
-
Coupling Reaction: Add 0.1% NED solution to form a stable, colored azo dye.
-
Dilution: Dilute the solution to the final volume with deionized water and mix well.
-
Measurement: After a specified time for color development, measure the absorbance at the λmax of the colored product against a reagent blank prepared in the same manner.
-
Quantification: Construct a calibration curve and determine the concentration of the unknown sample as described in Protocol 1.
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for Direct UV-Vis Spectrophotometry.
Caption: General Workflow for Colorimetric Determination.
Conclusion
UV-Vis spectrophotometry provides a reliable and accessible method for the quantification of this compound. The direct UV method is simpler and faster, while the colorimetric method offers an alternative to mitigate interferences from complex sample matrices. Proper method validation according to ICH guidelines is essential to ensure the accuracy, precision, and reliability of the results for any specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 3. jcb.thebrpi.org [jcb.thebrpi.org]
- 4. cajmns.casjournal.org [cajmns.casjournal.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in N4-Acetylsulfamethoxazole LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of N4-Acetylsulfamethoxazole.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the LC-MS analysis of this compound, offering potential causes and actionable solutions.
Q1: Why is my this compound signal suppressed or enhanced in biological samples compared to pure standards?
A1: This phenomenon is likely due to matrix effects, where co-eluting endogenous components from the biological sample (e.g., phospholipids (B1166683), salts, or metabolites) interfere with the ionization of this compound in the mass spectrometer's ion source. Ion suppression is more common, leading to reduced sensitivity, but ion enhancement can also occur, causing an overestimation of the analyte concentration.
Q2: How can I determine if matrix effects are impacting my analysis?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: A constant flow of a standard solution of this compound is infused into the LC eluent after the analytical column. A blank, extracted matrix sample is then injected. Any deviation (dip or peak) in the constant signal at the retention time of interfering components indicates the presence of ion suppression or enhancement.
-
Post-Extraction Spike: The peak area of this compound in a blank matrix extract that has been spiked with the analyte is compared to the peak area of a pure standard solution at the same concentration. The ratio of these areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. For this compound, This compound-d4 is the recommended SIL-IS. Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.
Q4: Which sample preparation technique is better for reducing matrix effects for this compound: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)?
A4: Both PPT and SPE are effective at removing proteins, a major source of matrix components. However, their efficiency in removing other interfering substances, like phospholipids, differs.
-
Protein Precipitation (PPT): This is a simpler and faster technique, often involving the addition of a solvent like acetonitrile. While effective at removing proteins, it may not efficiently remove phospholipids, which are a significant cause of matrix effects in plasma samples.
-
Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup by utilizing a stationary phase to selectively retain the analyte while washing away interfering compounds. SPE is generally more effective at removing phospholipids and other matrix components, leading to a cleaner extract and reduced matrix effects compared to PPT.[1]
The choice between PPT and SPE depends on the required sensitivity and the complexity of the matrix. For high-sensitivity bioanalysis, SPE is often preferred.
Q5: My chromatographic peak shape for this compound is poor. How can I improve it?
A5: Poor peak shape can be caused by several factors. Consider the following troubleshooting steps:
-
Mobile Phase Composition: Ensure the mobile phase pH is appropriate for this compound. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to ensure the analyte is in a consistent protonation state.
-
Column Choice: A C18 column is a common choice for the analysis of sulfonamides. Ensure the column is not degraded and is appropriate for your mobile phase conditions.
-
Sample Solvent: The solvent used to reconstitute the final extract should be of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.
-
Injection Volume: Injecting too large a volume of a strong solvent can lead to peak fronting.
Data Presentation: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Generally high and reproducible (e.g., >80%) | Can be more variable depending on the optimization of the SPE protocol, but typically good (e.g., >70%) |
| Matrix Effect | Can be significant due to co-extraction of phospholipids and other endogenous components. | Generally lower than PPT due to more effective removal of interfering substances.[1] |
| Sample Throughput | High | Lower than PPT |
| Cost per Sample | Low | High |
| Method Development | Simple | More complex, requires optimization of loading, washing, and elution steps. |
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS analysis of this compound in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for a generic reversed-phase SPE cartridge.
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound analytical standard
-
This compound-d4 (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Centrifuge
Procedure:
-
Prepare Working Solutions:
-
Prepare stock solutions of this compound and this compound-d4 in methanol (e.g., 1 mg/mL).
-
Prepare a working solution of the internal standard (IS) by diluting the stock solution with 50:50 methanol:water to a suitable concentration (e.g., 1 µg/mL).
-
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma, add 20 µL of the IS working solution and vortex briefly.
-
Add 200 µL of 2% formic acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly draw the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
-
Elution:
-
Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Proposed):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 296.1 198.1 15 This compound 296.1 108.1 25 | this compound-d4 | 300.1 | 202.1 | 15 |
Note: Collision energies should be optimized for the specific instrument being used.
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Troubleshooting Logic for Signal Suppression
Caption: Decision tree for troubleshooting signal suppression.
References
Technical Support Center: Optimizing N4-Acetylsulfamethoxazole Peak Resolution in Chromatography
Welcome to the technical support center for chromatographic analysis of N4-Acetylsulfamethoxazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound?
Poor peak resolution for this compound in chromatography is often due to a combination of factors, including:
-
Suboptimal Mobile Phase Composition: The organic modifier, aqueous phase, and pH of the mobile phase play a critical role in achieving good separation.
-
Inappropriate Column Selection: The choice of stationary phase, particle size, and column dimensions can significantly impact resolution.
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, leading to asymmetrical peaks that are difficult to resolve.[1][2]
-
Co-elution with Sulfamethoxazole (B1682508): As this compound is a metabolite of sulfamethoxazole, they are structurally similar and can be challenging to separate.
-
System Issues: Problems such as excessive dead volume or column contamination can also lead to poor peak shape and resolution.[1][3]
Q2: How does the mobile phase pH affect the retention and peak shape of this compound?
The pH of the mobile phase influences the ionization state of this compound. Adjusting the pH can alter its retention time and improve peak shape by minimizing secondary interactions with the stationary phase. For reversed-phase chromatography, maintaining the mobile phase pH at least 1.5 units away from the analyte's pKa is generally recommended to ensure good peak shape and stable retention.[4]
Q3: Can I use the same chromatographic method for both Sulfamethoxazole and this compound?
While it is possible to analyze both compounds in a single run, the method must be optimized to resolve these two structurally similar molecules. Often, this compound will elute close to its parent drug, sulfamethoxazole, necessitating careful method development to achieve baseline separation. Several published methods describe the simultaneous analysis of these compounds.[5][6][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Peak tailing is a common issue where the trailing half of the peak is wider than the leading half.[2] Peak fronting, though less common, can also occur.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for addressing poor peak shape.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%). Use a column with end-capping or a base-deactivated stationary phase.[1] |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH to be at least 1.5 units above or below the pKa of this compound.[4] |
| Column Contamination | Use a guard column to protect the analytical column from strongly retained sample components.[3] If the column is contaminated, try flushing it with a strong solvent. If the problem persists, replace the column. |
| Sample Overload | Reduce the injection volume or dilute the sample.[1] |
| Extra-column Dead Volume | Ensure all tubing and connections are properly fitted to minimize dead volume.[1] |
Issue 2: Co-elution of this compound and Sulfamethoxazole
Due to their structural similarity, achieving baseline separation between this compound and its parent drug, sulfamethoxazole, can be challenging.
Logical Relationship for Improving Separation
Caption: Strategies to resolve co-eluting peaks.
Possible Causes and Solutions:
| Parameter | Adjustment Strategy |
| Mobile Phase Composition | Change the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) to alter selectivity.[8] Adjust the ratio of organic to aqueous phase to increase the retention difference. |
| Mobile Phase pH | Fine-tune the pH of the mobile phase to exploit differences in the pKa values of the two compounds. A small change in pH can sometimes lead to a significant improvement in resolution. |
| Column Stationary Phase | If resolution cannot be achieved on a standard C18 column, consider a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) to introduce different separation mechanisms. |
| Column Temperature | Lowering the column temperature can sometimes improve resolution by increasing retention and enhancing selectivity, although this may increase analysis time.[9] |
| Flow Rate | Decreasing the flow rate can increase column efficiency and improve resolution, but will also lengthen the run time.[9] |
Experimental Protocols
Below are examples of starting conditions for the analysis of this compound. These should be considered as a starting point for method development and optimization.
Method 1: Reversed-Phase HPLC for Simultaneous Analysis
This method is adapted from published literature for the simultaneous determination of trimethoprim, sulfamethoxazole, and this compound.[6][7]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 20% Acetonitrile and 80% Phosphate buffer (pH 6.15)[6] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm[7] or 278 nm[10] |
| Column Temperature | 30°C[10] |
| Injection Volume | 20 µL |
Method 2: Alternative Reversed-Phase HPLC
This method provides an alternative mobile phase composition that can be tested.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile, Methanol, and Water (e.g., 35:5:60 v/v/v) with pH adjusted to 2.5 with phosphoric acid[10] |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 254 nm[11] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Note: These protocols are for informational purposes only. All laboratory work should be conducted in accordance with established safety protocols and standard operating procedures. The optimal conditions may vary depending on the specific instrument, column, and sample matrix used. Method validation is essential before routine use.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. lctsbible.com [lctsbible.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. welch-us.com [welch-us.com]
- 5. Assay of trimethoprim, sulfamethoxazole and its N4‐acetyl metabolite in biological fluids by high‐pressure liquid chromatography | Scilit [scilit.com]
- 6. A reversed-phase high-performance liquid chromatography method for the determination of cotrimoxazole (trimethoprim/ sulphamethoxazole) in children treated for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of trimethoprim, sulphamethoxazole and N4-acetylsulphamethoxazole in serum and urine by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N4-Acetylsulfamethoxazole Stability in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N4-Acetylsulfamethoxazole in environmental samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the ideal short-term storage conditions for water samples containing this compound?
A1: For short-term storage (up to 3 days), it is recommended to keep aqueous environmental samples in the dark at room temperature or, preferably, refrigerated at ≤4°C.[1] To minimize microbial degradation and other chemical transformations, samples should be collected in amber glass bottles to prevent photodegradation.[2] For transport and storage up to two days, maintaining a temperature of ≤4°C in the dark is advisable.[1]
Q2: My samples will be stored for several weeks before analysis. What are the recommended long-term storage conditions?
A2: For long-term storage, freezing samples at -18°C to -20°C is the most effective method to ensure the stability of this compound.[1][3] Studies on the parent compound, sulfamethoxazole, and other pharmaceuticals have shown stability for up to six months when stored at -18°C in the dark.[1] It is crucial to use amber glass or other light-blocking containers to prevent photodegradation during storage.[3]
Q3: I've observed a decrease in this compound concentration in my wastewater samples, even with proper storage. What could be the cause?
A3: This could be due to microbial activity, which is often higher in complex matrices like wastewater. This compound can undergo deconjugation (transformation back to its parent compound, sulfamethoxazole) by bacteria present in the sample.[2] To mitigate this, ensure rapid cooling of the sample immediately after collection and consider filtration through a 0.45-micron filter if analyzing for the dissolved phase, which can help reduce bacterial load.[4]
Q4: Can I add chemical preservatives to my water samples?
A4: The addition of chemical preservatives should be approached with caution as they can interfere with analytical methods, particularly chromatography.[4] For instance, adding an organic solvent like chloroform (B151607) is not recommended as it can interfere with ion chromatography.[4] Acidification with nitric acid is a common preservation technique for trace metals but may not be suitable for organic compounds like this compound and could potentially cause hydrolysis.[4] If preservatives are necessary, their compatibility with the analytical method must be validated. Storing samples at low temperatures (≤4°C or frozen) in the dark is the generally preferred method of preservation.[1][3]
Q5: How does the stability of this compound differ between water, soil, and sediment samples?
A5: The matrix can significantly impact stability. Soil and sediment samples have more complex compositions with higher microbial populations and potential for adsorption of the analyte to particulate matter. This can lead to lower recovery rates and faster degradation compared to cleaner water matrices.[5] For soil and sediment, freezing at -20°C immediately after collection is the best practice for preservation.
Q6: Are there concerns about freeze-thaw cycles affecting the concentration of this compound?
A6: While specific data on this compound is limited, studies on other pharmaceutical compounds suggest that freeze-thaw cycles should be minimized.[1] Repeated freezing and thawing can potentially lead to degradation or changes in the sample matrix that affect analyte recovery. It is advisable to aliquot samples before freezing if multiple analyses are planned.
Quantitative Data on Analyte Stability
The following tables summarize stability data for sulfonamides and other pharmaceuticals in environmental samples under various storage conditions. This data can serve as a guide for this compound.
Table 1: Stability of Pharmaceuticals in Aqueous Samples
| Compound(s) | Matrix | Storage Temperature | Duration | Stability Outcome |
| Sulfamethoxazole (SMX) & others | Aqueous Environmental Samples | Room Temperature | 3 days | Stable |
| SMX & others | Aqueous Environmental Samples | 4°C (dark) | 1 month | Stable |
| SMX & others | Aqueous Environmental Samples | -18°C (dark) | 6 months | Stable |
Data synthesized from a study on five pharmaceutical compounds, including sulfamethoxazole.[1]
Table 2: General Recommendations for Sample Preservation
| Sample Type | Recommended Storage | Maximum Holding Time | Reference |
| Aqueous (Short-term) | Cool to ≤4°C, in the dark | 2-3 days | [1] |
| Aqueous (Long-term) | Freeze at -18°C to -20°C, in the dark | 6 months | [1][3] |
| Soil/Sediment | Freeze at -20°C | Varies, analyze as soon as possible | General Best Practice |
Experimental Protocols
Protocol 1: Sample Collection and Preservation for Water Samples
-
Collection: Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation and analyte adsorption to plastic surfaces. Leave a small headspace to allow for mixing before analysis.[6]
-
Immediate Handling: Immediately after collection, place the samples in a cooler with ice packs to bring the temperature down to ≤4°C.[1]
-
Transportation: Transport samples to the laboratory within 48 hours, maintaining the cold chain.[1]
-
Storage:
Protocol 2: Solid Phase Extraction (SPE) for this compound from Water
This protocol is a general method and may require optimization based on the specific water matrix.
-
Sample Preparation: Allow frozen samples to thaw completely at room temperature. If necessary, adjust the sample pH as required by the specific SPE cartridge manufacturer's instructions.
-
Cartridge Conditioning: Condition an Oasis HLB cartridge (or equivalent) by passing methanol (B129727) followed by ultrapure water through it.[2]
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a steady flow rate.
-
Washing: Wash the cartridge with ultrapure water to remove interfering substances.
-
Elution: Elute the retained this compound from the cartridge using a suitable solvent, such as methanol or acetonitrile.[2]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase for analysis by LC-MS/MS or another appropriate technique.
Visualizations
Caption: Workflow for water sample handling and analysis.
Caption: Key factors influencing analyte stability.
References
- 1. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive method for detection of sulfamethazine and N4-acetylsulfamethazine residues in environmental samples using solid phase immunoextraction coupled with MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.nc.gov [files.nc.gov]
reducing ion suppression of N4-Acetylsulfamethoxazole in electrospray ionization
Welcome to the technical support center for the analysis of N4-Acetylsulfamethoxazole using electrospray ionization (ESI) mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to ion suppression and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1] This interference reduces the analyte's signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] In complex biological matrices like plasma or urine, common culprits for ion suppression include phospholipids, salts, and proteins.[3]
Q2: I'm observing a low signal or high variability for this compound. How can I confirm if ion suppression is the cause?
The most common method to diagnose ion suppression is a post-column infusion experiment . This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank matrix extract (e.g., a plasma sample processed without the analyte). A significant drop in the analyte's baseline signal at specific retention times indicates that components from the matrix are eluting and suppressing the ionization.
Q3: What are the primary strategies to reduce or eliminate ion suppression for this compound?
There are three main strategies to combat ion suppression:
-
Improve Sample Preparation: Implement more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before LC-MS analysis.[1]
-
Optimize Chromatographic Separation: Adjust your LC method to chromatographically separate this compound from the matrix components causing suppression.[4]
-
Modify Mass Spectrometry and Calibration Methods: Optimize the ESI source parameters, switch ionization sources (e.g., to APCI), or use a stable isotope-labeled internal standard to compensate for the effect.[1]
Troubleshooting Guide: Low Signal and Poor Reproducibility
This guide will walk you through a logical workflow to identify and resolve issues with ion suppression for this compound.
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A step-by-step workflow for troubleshooting ion suppression.
Data Presentation: Comparison of Sample Preparation Techniques
Effective sample preparation is the most critical step in reducing matrix effects.[1] The choice of technique can significantly impact data quality.
Table 1: Effectiveness of Different Sample Preparation Methods for Sulfonamides in Biological Matrices
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80 - 95% | 30 - 60% (Suppression) | Fast, simple, inexpensive | Non-selective, significant ion suppression remains |
| Liquid-Liquid Extraction (LLE) | 75 - 90% | 15 - 30% (Suppression) | Good for removing salts and polar interferences | Can be labor-intensive, uses large solvent volumes |
| Solid-Phase Extraction (SPE) | 85 - 110% | < 15% | Highly selective, excellent cleanup, high recovery | Higher cost, more complex method development |
| QuEChERS | 85 - 109% | < 25% | Fast, effective for a wide range of analytes | Primarily used for solid samples (e.g., tissue, food) |
Note: Values are representative for sulfonamides and can vary based on the specific matrix and protocol optimization. The matrix effect is often calculated as (Peak Area in Matrix / Peak Area in Solvent) * 100%. A value <100% indicates suppression.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is designed to provide a clean extract by removing proteins, phospholipids, and other interfering components from plasma samples.
Diagram: SPE Workflow
Caption: General workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Materials:
-
SPE Cartridge: Polymeric reversed-phase (e.g., Oasis HLB, Agilent BondElut PPL).[5]
-
Reagents: Methanol (B129727), Water (HPLC-grade), Formic Acid.
-
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Procedure:
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water with 0.1% formic acid through the cartridge.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Pass 1 mL of 5% methanol in water to wash away polar interferences.
-
Elute: Elute this compound with 1 mL of methanol.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and inject into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS and ESI Source Parameter Optimization
Optimizing your instrument parameters is crucial for maximizing sensitivity and minimizing the impact of any remaining matrix components.
Table 2: Recommended Starting Parameters for LC-MS/MS Analysis of Sulfonamides
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, < 3 µm particle size | Good retention and peak shape for sulfonamides. |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive ion mode ESI.[6] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Elutes the analyte from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard analytical flow rate. |
| Ionization Mode | ESI Positive | Sulfonamides ionize efficiently in positive mode.[7] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume.[6] |
| Nebulizer Gas Pressure | 30 - 50 psi | Controls droplet size for efficient desolvation.[6] |
| Drying Gas Flow | 8 - 12 L/min | Aids in solvent evaporation.[8] |
| Drying Gas Temperature | 300 - 400 °C | Facilitates rapid desolvation of droplets.[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |
MRM Transitions for Sulfamethoxazole (Parent of this compound):
-
Precursor Ion (Q1): m/z 254.1
-
Product Ions (Q3): m/z 156.1 (quantifier), m/z 108.1 (qualifier) (Note: The exact MRM transitions for this compound should be determined by infusing a standard solution. The precursor ion will be higher due to the acetyl group.)
Optimization Strategy:
-
Analyte Infusion: Directly infuse a standard solution of this compound into the mass spectrometer.
-
Parameter Adjustment: Systematically vary one source parameter at a time (e.g., capillary voltage, gas temperature) while monitoring the analyte signal.
-
Find the Plateau: For each parameter, aim for a setting on a maximum plateau, where small fluctuations will not cause large changes in signal response, ensuring method robustness.[9]
-
Consider APCI: If significant ion suppression persists even after optimizing sample preparation and ESI parameters, consider developing a method using Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. longdom.org [longdom.org]
- 4. m.youtube.com [m.youtube.com]
- 5. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 7. youtube.com [youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: N4-Acetylsulfamethoxazole SPE Troubleshooting
Welcome to the technical support center for solid-phase extraction (SPE) of N4-Acetylsulfamethoxazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges such as poor recovery during your experimental work.
Troubleshooting Guide: Poor Recovery of this compound
Low recovery is a common issue in SPE. The following section provides a systematic approach to identifying and resolving the root cause of this problem.
Question: My recovery of this compound is lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery of this compound can stem from several factors throughout the SPE workflow. A systematic way to pinpoint the issue is to collect and analyze the fractions from each step of the process: the load , wash , and elution fractions.[1]
Below is a troubleshooting workflow to guide you through this process.
Caption: Troubleshooting workflow for low SPE recovery.
Frequently Asked Questions (FAQs)
This section addresses specific questions related to the SPE of this compound.
Q1: What are the key physicochemical properties of this compound that I should consider for SPE method development?
A1: Understanding the properties of this compound is crucial for selecting the appropriate SPE sorbent and solvents.
| Property | Value | Implication for SPE |
| Molecular Formula | C12H13N3O4S | - |
| Molecular Weight | 295.31 g/mol [2] | - |
| LogP | 2.97[2] | Indicates moderate hydrophobicity, suggesting that reversed-phase SPE is a suitable approach. |
| Solubility | Insoluble in water; Soluble in DMSO and Ethanol[3] | The sample may need to be dissolved in an organic solvent miscible with the aqueous mobile phase before loading onto the SPE cartridge. |
Q2: Which SPE sorbent should I choose for this compound?
A2: Given its moderate hydrophobicity (LogP ~2.97), a reversed-phase sorbent is a good starting point. Polymeric sorbents are often a good choice for sulfonamides and their metabolites.[4] If you are working with complex matrices like plasma or tissue homogenates, consider a sorbent with mixed-mode capabilities (e.g., reversed-phase and ion-exchange) or specialized cartridges like HybridSPE, which can help in removing phospholipids (B1166683) that cause matrix effects.[4][5]
Q3: How do I optimize the pH of my sample for better retention?
A3: The pH of the sample is a critical factor that influences the ionization state of this compound and its interaction with the sorbent.[6][7] For reversed-phase SPE, you generally want the analyte to be in its neutral form to maximize retention. This compound has an acidic sulfonamide group.[6] To keep it in a neutral state, the sample pH should be adjusted to at least two pH units below the pKa of the sulfonamide group. For sulfonamides, adjusting the sample pH to around 4 can be effective for extraction.[8]
Q4: What are the best practices for the wash step to avoid losing my analyte?
A4: The wash step is intended to remove interferences without eluting the analyte of interest. If you find this compound in your wash fraction, your wash solvent is likely too strong.[1]
-
For reversed-phase SPE: Start with a weak wash solvent, such as 5% methanol (B129727) in water.[4] You can gradually increase the organic solvent percentage if needed to remove more interferences, but be sure to monitor the recovery of your analyte.
-
Maintain pH: The pH of the wash solution should be similar to the loading solution to ensure the analyte remains in its retained form.[1]
Q5: My analyte is not eluting from the cartridge. What elution solvent should I use?
A5: If this compound is retained on the sorbent and not present in the load or wash fractions, your elution solvent is too weak.[1]
-
Increase Elution Strength: For reversed-phase SPE, you need a solvent with a higher organic content to disrupt the hydrophobic interactions between the analyte and the sorbent. A mixture of methanol and acetone (B3395972) (1:1, v/v) has been shown to be effective for eluting sulfonamides.[6]
-
Optimize Elution Volume: Ensure you are using a sufficient volume of elution solvent. You can perform multiple small elutions and analyze them separately to determine the optimal volume.[9]
-
Consider pH Modification: For ion-exchange mechanisms, modifying the pH of the elution solvent to neutralize the analyte or the sorbent can facilitate elution.
Experimental Protocol: Generic Reversed-Phase SPE for this compound
This protocol provides a general starting point for developing an SPE method for this compound from an aqueous matrix. Optimization will likely be required for your specific sample matrix and analytical requirements.
Caption: General SPE protocol workflow for this compound.
Methodology:
-
Sample Pre-treatment:
-
For liquid samples, ensure any particulates are removed by centrifugation or filtration.
-
Adjust the sample pH to approximately 4 to ensure this compound is in its neutral form.[8]
-
If the sample is in a non-polar solvent, it may need to be evaporated and reconstituted in a solvent compatible with the SPE loading conditions.
-
-
SPE Cartridge Conditioning:
-
Select a reversed-phase SPE cartridge (e.g., polymeric).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.[4] Do not allow the sorbent to dry out.
-
-
Equilibration:
-
Equilibrate the cartridge with 1 mL of water, preferably at the same pH as the sample.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.[4]
-
-
Elution:
-
Elute the this compound with 1 mL of a strong organic solvent mixture, such as methanol:acetone (1:1, v/v).[6]
-
-
Post-Elution:
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with your analytical instrument (e.g., HPLC mobile phase).
-
References
- 1. youtube.com [youtube.com]
- 2. This compound | CAS#:21312-10-7 | Chemsrc [chemsrc.com]
- 3. apexbt.com [apexbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
method ruggedness testing for N4-Acetylsulfamethoxazole quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the ruggedness testing of analytical methods for the quantification of N4-Acetylsulfamethoxazole. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound, providing potential causes and systematic solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Description: The chromatographic peak for this compound is asymmetrical, exhibiting either a trailing edge (tailing) or a leading edge (fronting).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | The basic nature of this compound can lead to interactions with acidic residual silanol (B1196071) groups on the HPLC column, causing peak tailing.[1] To mitigate this, consider lowering the mobile phase pH to approximately 2-3 to protonate the silanol groups.[1] Alternatively, using a column with a polar-embedded or charged surface hybrid (CSH) stationary phase can reduce these secondary interactions.[1] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting.[1] Reduce the injection volume or dilute the sample to bring the analyte concentration within the linear range of the method. |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[1] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shapes. First, try flushing the column with a strong solvent like 100% acetonitrile (B52724) or methanol (B129727).[1] If the problem persists, the guard column or the analytical column may need to be replaced. |
Issue 2: Inconsistent Retention Times
Description: The retention time for this compound varies significantly between injections or analytical runs.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Fluctuations in Column Temperature | Inconsistent column temperature is a common cause of retention time drift. Employ a column oven to maintain a stable temperature throughout the analysis. |
| Mobile Phase Composition Changes | Inaccurate preparation of the mobile phase or evaporation of the organic solvent can alter its composition and affect retention times. Ensure precise measurement of mobile phase components and keep the solvent reservoir sealed. |
| Inadequate Column Equilibration | Insufficient equilibration time after changing the mobile phase or following a gradient elution can lead to unstable retention times. Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. |
| Pump Malfunction or Leaks | A faulty pump or leaks in the HPLC system can cause variations in the flow rate, leading to inconsistent retention times. Check the system for any visible leaks and monitor the pump pressure for any unusual fluctuations. |
Issue 3: High or Fluctuating Backpressure
Description: The HPLC system pressure is unusually high, unstable, or shows a steady increase during analysis.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Column or Frit Blockage | Particulate matter from the sample or precipitation of buffer salts can block the column inlet frit or the column itself. Filter all samples and mobile phases through a 0.45 µm filter before use. If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit). |
| Precipitation of Buffer in the Mobile Phase | If the mobile phase contains a buffer, ensure it is fully dissolved and compatible with the organic modifier concentration. Salt precipitation can occur if the organic percentage is too high. |
| System Blockage | A blockage can occur in other parts of the system, such as the injector or tubing. Systematically isolate different components to identify the source of the high pressure. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to investigate during ruggedness testing for an this compound quantification method?
A1: During ruggedness testing, you should intentionally introduce small variations to the method parameters to assess its resilience. Critical parameters to investigate include:
-
Mobile Phase pH: Vary the pH by ±0.1-0.2 units.
-
Mobile Phase Composition: Alter the percentage of the organic modifier by ±1-2%.
-
Column Temperature: Adjust the temperature by ±2-5°C.
-
Flow Rate: Change the flow rate by ±0.1 mL/min.
-
Different HPLC systems and columns (of the same type).
-
Different analysts.
Q2: What are typical acceptance criteria for ruggedness testing?
A2: The acceptance criteria for ruggedness testing are often defined by regulatory guidelines such as the ICH (International Council for Harmonisation). Generally, the relative standard deviation (%RSD) of the results obtained under the varied conditions should be within acceptable limits, typically not more than 2%. The retention time, peak area, and calculated concentration of this compound should remain consistent and meet the system suitability requirements.
Q3: How does the mobile phase pH affect the analysis of this compound?
A3: The mobile phase pH is a critical parameter as this compound is an ionizable compound. Changes in pH can affect its ionization state, which in turn influences its retention time, peak shape, and selectivity.[2][3][4] For reversed-phase HPLC, maintaining a consistent and appropriate pH is crucial for reproducible results. A mobile phase pH between 2 and 4 is often a good starting point for the analysis of sulfonamides to ensure consistent protonation and good peak shape.[3]
Q4: Can I use different organic modifiers (e.g., acetonitrile vs. methanol) interchangeably in the mobile phase?
A4: While both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC, they can provide different selectivities and are not always interchangeable without re-validation.[5][6] If the method is developed with one organic modifier, switching to another would be considered a significant change and would require a thorough evaluation of its impact on the separation. For ruggedness testing, it is more common to vary the percentage of the specified organic modifier rather than changing it entirely.
Experimental Protocols
A representative HPLC method for the quantification of this compound is outlined below. This protocol can serve as a starting point for method development and ruggedness testing.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (v/v) |
| Gradient | Isocratic or Gradient (method-dependent) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions by diluting with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation:
The sample preparation procedure will depend on the matrix (e.g., plasma, urine, pharmaceutical formulation). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method may be required to isolate this compound from complex matrices.
Quantitative Data Summary
The following tables summarize illustrative quantitative data from a hypothetical ruggedness study, demonstrating the effect of deliberate variations in method parameters on the quantification of this compound.
Table 1: Effect of Mobile Phase Composition Variation
| % Organic Modifier | Retention Time (min) | Peak Area | %RSD |
| 38% | 5.8 | 1254321 | 0.8% |
| 40% (Nominal) | 5.5 | 1258765 | 0.5% |
| 42% | 5.2 | 1260123 | 0.6% |
Table 2: Effect of Column Temperature Variation
| Temperature (°C) | Retention Time (min) | Peak Area | %RSD |
| 28°C | 5.7 | 1256789 | 0.7% |
| 30°C (Nominal) | 5.5 | 1258765 | 0.5% |
| 32°C | 5.3 | 1259987 | 0.6% |
Table 3: Effect of Mobile Phase pH Variation
| pH | Retention Time (min) | Peak Shape (Tailing Factor) | %RSD |
| 2.8 | 6.1 | 1.1 | 0.9% |
| 3.0 (Nominal) | 5.5 | 1.0 | 0.5% |
| 3.2 | 5.0 | 1.2 | 1.1% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical workflow for troubleshooting HPLC issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Sulfamethoxazole and its Metabolite, N4-Acetylsulfamethoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predominant analytical methods for the quantification of the antibiotic sulfamethoxazole (B1682508) (SMX) and its primary metabolite, N4-Acetylsulfamethoxazole (N4-Ac-SMX). The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and environmental analysis. This document outlines the performance characteristics and experimental protocols of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting supporting data to inform methodology selection.
At a Glance: Method Performance Comparison
The choice between HPLC-UV and LC-MS/MS hinges on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for trace-level detection in complex biological matrices. HPLC-UV, while less sensitive, provides a cost-effective and robust alternative for routine analysis of samples with higher concentrations.
Quantitative Performance Data Summary
The following tables summarize the key performance parameters for the analysis of sulfamethoxazole and this compound using HPLC-UV and LC-MS/MS.
Table 1: HPLC-UV Method Performance
| Parameter | Sulfamethoxazole | This compound | Reference |
| Limit of Detection (LOD) | 0.48 µg/mL | Not Reported | [1] |
| Limit of Quantification (LOQ) | 0.95 µg/mL | Not Reported | [1] |
| Linearity Range | 20-100 ppm | Not Reported | [1] |
| Correlation Coefficient (r²) | 0.9999 | Not Reported | [1] |
| Accuracy (% Recovery) | 99.96% | Not Reported | [1] |
| Precision (%RSD) | 0.12% (Intermediate Precision) | Not Reported | [1] |
Table 2: LC-MS/MS Method Performance
| Parameter | Sulfamethoxazole | This compound | Reference |
| Limit of Detection (LOD) | 0.47 µg/mL | Not Reported | [2] |
| Limit of Quantification (LOQ) | 1.5 µg/mL | Not Reported | [3] |
| Linearity Range | 12-400 µg/mL | Not Reported | [2] |
| Correlation Coefficient (r²) | 0.9952 | Not Reported | [2] |
| Accuracy (% Recovery) | Within ±15% of mean | Not Reported | [2] |
| Precision (%RSD) | <6% (Intra-assay) | Not Reported | [2] |
Experimental Workflows
The general workflow for the analysis of sulfamethoxazole and this compound involves sample preparation followed by chromatographic separation and detection. The complexity of the sample preparation is dependent on the biological matrix and the chosen analytical technique.
Detailed Experimental Protocols
Below are representative protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.
Sample Preparation: Protein Precipitation for Plasma/Serum
Protein precipitation is a straightforward method for removing proteins from biological samples prior to analysis.
Protocol:
-
To a 100 µL aliquot of plasma or serum, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean vial for analysis.
HPLC-UV Method
This method is suitable for the simultaneous determination of sulfamethoxazole and trimethoprim, and can be adapted for this compound.[1]
-
Instrumentation: HPLC system with a UV/VIS detector.
-
Column: Inertsil ODS C18 (4.6 x 250mm, 5µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 4.6) and acetonitrile in a 30:70 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 249 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
LC-MS/MS Method
This method provides high sensitivity and selectivity for the analysis of sulfamethoxazole in serum.[2]
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 solid-phase extraction (SPE) cartridge for online extraction and a suitable analytical column for separation.
-
Mobile Phase: A gradient of aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) with an acid additive (e.g., formic acid) to enhance ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for sulfamethoxazole and this compound are monitored. For sulfamethoxazole, a common transition is m/z 254 -> 156.
-
Injection Volume: 5-20 µL.
Method Comparison and Recommendations
HPLC-UV:
-
Advantages: Cost-effective, robust, and widely available instrumentation. Simpler method development and operation.
-
Disadvantages: Lower sensitivity and selectivity compared to LC-MS/MS. More susceptible to matrix interference, which may require more extensive sample cleanup.
-
Recommended Use: Routine quality control, analysis of pharmaceutical formulations, and pharmacokinetic studies where high concentrations of the analytes are expected.
LC-MS/MS:
-
Advantages: High sensitivity and selectivity, allowing for the detection of low concentrations of analytes in complex matrices.[4] Shorter run times are often achievable.[4] Provides structural information, aiding in compound identification.
-
Disadvantages: Higher initial instrument cost and operational complexity. Potential for matrix effects (ion suppression or enhancement) that need to be carefully evaluated and mitigated.
-
Recommended Use: Bioequivalence studies, therapeutic drug monitoring of low-dose regimens, analysis of trace levels in environmental samples, and metabolite identification studies.
References
A Comparative Guide to Inter-Laboratory Quantification of N4-Acetylsulfamethoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of N4-Acetylsulfamethoxazole, the primary metabolite of the antibiotic sulfamethoxazole.[1] Given the absence of publicly available, direct inter-laboratory comparison studies for this specific analyte, this document synthesizes data from various validated analytical methods to offer a performance comparison. The information herein is intended to assist researchers in selecting and implementing appropriate analytical strategies for their specific research needs.
Comparative Analysis of Analytical Methods
The quantification of this compound is predominantly achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). These methods are widely applied for the analysis of biological fluids and environmental samples.[2][3][4]
Below is a summary of performance data from selected studies, highlighting the key validation parameters for different analytical methods. This allows for an objective comparison of their capabilities.
Table 1: Performance Comparison of LC-MS/MS Methods for Sulfonamide Quantification
| Parameter | Method 1: LC-MS/MS in Seawater[4] | Method 2: UHPLC-MS/MS in Water[5] | Method 3: LC/ESI/MS/MS in Shrimp[6] |
| Linearity (r²) | > 0.99 | > 0.998 | Not Specified |
| Limit of Quantification (LOQ) | 1 - 50 ng/L | ~1 ng/L (estimated) | Not Specified |
| Recovery | 95 - 108% | 70 - 96% (in pure water) | Not Specified |
| Relative Standard Deviation (RSD) | Not Specified | < 15% (in pure water) | Not Specified |
| Matrix | Seawater | Water | Shrimp Tissue |
Table 2: General Performance of HPLC Methods
| Parameter | HPLC in Biological Fluids[2][3] |
| Application | Direct qualitative and quantitative analysis in blood and urine without enrichment and derivatization. |
| Key Advantage | Rapid, accurate, sensitive, and precise for routine determinations. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are generalized protocols based on the common practices reported in the literature for the quantification of this compound and related sulfonamides.
Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for sample clean-up and concentration prior to chromatographic analysis.
-
Cartridge Preconditioning: The SPE cartridges (e.g., C18) are preconditioned sequentially with methanol (B129727) and Milli-Q water.[4]
-
Sample Loading: The filtered sample is loaded onto the conditioned cartridge.[4]
-
Washing: The cartridge is rinsed with Milli-Q water to remove interfering substances.[4]
-
Drying: The cartridge is dried under a vacuum.[4]
-
Elution: The target analyte is eluted from the cartridge using an appropriate solvent such as acetone (B3395972) and methanol.[4]
-
Reconstitution: The eluate is dried under nitrogen and the residue is reconstituted in a suitable solvent mixture (e.g., acetonitrile (B52724)/formic acid).[4]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides high sensitivity and selectivity for the quantification of analytes at low concentrations.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is used in either positive or negative ion mode.[4] For sulfonamides, positive ionization is frequently selected.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[6]
-
Optimization: Parameters such as collision energy, ion source temperature, and gas flows are optimized for the specific analyte.[4][6]
-
Visualizations
The following diagrams illustrate the logical flow of an inter-laboratory comparison and a typical analytical workflow.
Caption: Logical workflow of an inter-laboratory comparison study.
Caption: General analytical workflow for this compound.
References
- 1. This compound - CAS-Number 21312-10-7 - Order from Chemodex [chemodex.com]
- 2. [Detection of sulfamethoxazol and N4-acetylsulfamethoxazol in biological fluids by resversed-phase high-pressure liquid chromatography (author's tarnsl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. vliz.be [vliz.be]
- 5. hpst.cz [hpst.cz]
- 6. journalofchemistry.org [journalofchemistry.org]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for N4-Acetylsulfamethoxazole
N4-Acetylsulfamethoxazole is the primary metabolite of the widely used antibiotic sulfamethoxazole (B1682508).[1] Its accurate and precise quantification in various matrices, such as biological fluids and environmental samples, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental risk assessment. A variety of analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection being the most prevalent. This guide provides a detailed comparison of the performance of these methods, supported by experimental data and protocols.
Quantitative Performance of Analytical Methods
The accuracy and precision of an analytical method are paramount for reliable quantification. Accuracy, often expressed as recovery percentage, indicates how close the measured value is to the true value. Precision, typically represented by the Relative Standard Deviation (RSD), reflects the degree of scatter among a series of measurements. The following table summarizes the key performance parameters of various analytical methods for the determination of this compound and its parent compound, sulfamethoxazole.
| Analytical Method | Matrix | Analyte(s) | Accuracy (Recovery %) | Precision (% RSD) | LOQ | Linearity (r²) | Reference |
| HPLC-UV | Plasma, Urine | Trimethoprim, Sulfamethoxazole, this compound | Not Specified | Not Specified | 1.0 µg/mL (for this compound) | Not Specified | [2] |
| HPLC-UV | Plasma | Sulfametrol | 100.4% | Within-run: 0.8%, Between-run: 2.3% | 10 mg/L | 0.9948 | [3] |
| RP-HPLC-UV | Bulk Drug, Pharmaceutical Formulation | Efinaconazole | 99.8% - 100.08% | Not Specified | Not Specified | 0.998 | [4][5] |
| LC-MS/MS | Seawater | 13 Pharmaceuticals | 95% - 108% | Not Specified | 1 - 50 ng/L | > 0.99 | [6] |
| LC-MS/MS | Water | 19 Sulfonamides | 70% - 96% | < 15% (n=6) | Several ppt (B1677978) level | > 0.998 | [7] |
| LC-MS/MS | Shrimp | 10 Sulfonamides | Not Specified | < 20% | Not Specified | Not Specified | [8] |
| LC-MS/MS | Plasma | 9 Antibiotics | Not Specified | Compensated matrix effect should be no bigger than 15% | Not Specified | Not Specified | [9] |
| LC-MS/MS | Pig Plasma | 4-Acetamidobenzoic acid | 89% - 98.57% | 2.11% - 13.81% | 10 ng/mL | ≥ 0.99 | [10] |
| Electrochemical Sensor | Clinical Serum, Urine | Sulfamethoxazole, Trimethoprim | Not Specified | 0.74% (for SMX) | 71.88 nM (for SMX) | Not Specified | [11] |
Note: Data for different analytes are included to provide a comparative context for the performance of the analytical techniques, as direct comprehensive validation data for this compound was not available in a single source.
Experimental Methodologies
The following sections detail the experimental protocols for the key analytical methods used in the quantification of this compound and related compounds.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the simultaneous determination of sulfamethoxazole and its N4-acetyl metabolite in biological fluids.[12][13]
-
Sample Preparation:
-
For plasma or urine samples, a single extraction with an organic solvent like ethyl acetate (B1210297) at a specific pH (e.g., pH 6.8) is performed.[13]
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in the mobile phase before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase columns, such as a C18 column, are commonly used.[4][14]
-
Mobile Phase: A mixture of an acidic buffer (e.g., acetic acid or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is typically employed.[2][4]
-
Flow Rate: A constant flow rate, for example, 1.0 mL/min or 2.0 mL/min, is maintained.[5][14]
-
Detection: UV detection is performed at a wavelength that provides good absorbance for the analytes, for instance, 230 nm or 270 nm.[2][14]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for detecting low concentrations of analytes in complex matrices like environmental water or biological samples.[7][8]
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): For water samples, SPE is a common pre-concentration and clean-up step. The sample is passed through a cartridge (e.g., C18), which is then washed, dried, and the analytes are eluted with an organic solvent.[6]
-
Protein Precipitation: For biological samples like plasma, protein precipitation with a solvent such as acetonitrile or methanol is a simple and effective preparation method.[9][10]
-
The final extract is often evaporated and reconstituted in a suitable solvent before analysis.[6]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column, is typically used for separation.[6]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid, is common.[6][8]
-
Flow Rate: A typical flow rate is around 0.4 to 0.5 mL/min.[8]
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is generally used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8]
-
Experimental Workflow and Signaling Pathway Diagrams
To visualize the analytical process, a generalized experimental workflow is presented below.
Caption: A generalized workflow for the analysis of this compound.
The metabolism of sulfamethoxazole to this compound primarily occurs in the liver.
References
- 1. apexbt.com [apexbt.com]
- 2. Simultaneous determination of trimethoprim, sulphamethoxazole and N4-acetylsulphamethoxazole in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. View of Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical formulation [gjpb.de]
- 5. gjpb.de [gjpb.de]
- 6. vliz.be [vliz.be]
- 7. hpst.cz [hpst.cz]
- 8. journalofchemistry.org [journalofchemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Sulfamethoxazole and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Detection of sulfamethoxazol and N4-acetylsulfamethoxazol in biological fluids by resversed-phase high-pressure liquid chromatography (author's tarnsl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Simultaneous removal of sulfamethoxazole and enhanced denitrification process from simulated municipal wastewater by a novel 3D-BER system - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for N4-Acetylsulfamethoxazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods for the quantification of N4-Acetylsulfamethoxazole, the primary metabolite of the antibiotic sulfamethoxazole (B1682508). The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug development. This document outlines the linearity and range of calibration curves for High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data and detailed protocols.
Data Presentation: Linearity and Range Comparison
The following table summarizes the typical linearity and range observed for the quantification of this compound and its parent compound, sulfamethoxazole, using different analytical techniques. Data for sulfamethoxazole is included as a reference due to its structural similarity and the frequent co-analysis of both compounds.
| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (r²) | Matrix |
| HPLC-UV | N4-Acetylsulfisoxazole | 0.05 - 200 mg/L[1] | Not specified | Plasma, Urine |
| Sulfamethoxazole | 5 - 70 µg/mL | ≥ 0.99 | Veterinary Drugs | |
| UV-Vis Spectrophotometry | Sulfamethoxazole | 2 - 12 µg/mL[2] | 0.999[2] | Pharmaceutical Dosage Forms |
| Sulfamethoxazole | 2 - 10 µg/mL[3][4] | 0.999[3] | Pharmaceutical Formulation | |
| LC-MS/MS | Sulfonamides (general) | 0.5 - 200 µg/L | > 0.996 | Water |
| Various Pharmaceuticals | 1 - 50 ng/L (LOQ) | > 0.99 | Seawater[5] |
Note: Data for N4-Acetylsulfisoxazole, a closely related sulfonamide metabolite, is presented as a proxy for this compound in the HPLC-UV section due to the limited availability of direct comparative data. The performance of these methods for this compound is expected to be comparable to that of sulfamethoxazole.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific applications and matrices.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the simultaneous determination of sulfamethoxazole and this compound in biological fluids.[6]
Instrumentation:
-
HPLC system with a UV/VIS or Photodiode Array (PDA) detector.
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Mobile Phase:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer to adjust pH.
-
A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
Sample Preparation (Plasma/Urine):
-
To 100 µL of plasma or urine sample, add 200 µL of a protein precipitation agent (e.g., methanol or acetonitrile) containing an internal standard.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and inject a suitable volume into the HPLC system.
Chromatographic Conditions:
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)[7]
-
Injection Volume: 20 µL
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix (e.g., drug-free plasma or urine). The concentration range should encompass the expected concentrations in the study samples. Plot the peak area ratio of the analyte to the internal standard against the nominal concentration to construct the calibration curve.
UV-Visible Spectrophotometry
This method is a simpler and more cost-effective alternative for the quantification of sulfonamides in pharmaceutical formulations.[2][3]
Instrumentation:
-
UV-Visible Spectrophotometer (double beam).
Reagents:
-
0.1N Sodium Hydroxide (NaOH) or other suitable solvent.
-
This compound reference standard.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a standard solution of this compound in the chosen solvent and scan the UV-visible spectrum to determine the wavelength of maximum absorbance. For the structurally similar sulfamethoxazole, the λmax is reported to be around 262-264 nm in 0.1N NaOH.[2][3]
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent within a suitable concentration range (e.g., 2-12 µg/mL).[2]
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot the absorbance values against the corresponding concentrations to generate a calibration curve.
-
Sample Analysis: Prepare a solution of the sample in the same solvent to obtain a concentration that falls within the established linear range. Measure the absorbance at the λmax and determine the concentration from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound in complex biological matrices.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase analytical column.
-
Data acquisition and analysis software.
Reagents and Mobile Phase:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) as mobile phase additives to enhance ionization.
-
A typical mobile phase would involve a gradient elution with water and acetonitrile, both containing a small percentage of formic acid.
Sample Preparation (Plasma/Serum):
-
Protein Precipitation: To a small volume of plasma or serum (e.g., 50 µL), add a larger volume of cold acetonitrile (e.g., 150 µL) containing a stable isotope-labeled internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase and inject it into the LC-MS/MS system.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte's properties.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard to ensure high selectivity and sensitivity.
-
Optimization of MS parameters such as declustering potential, collision energy, and source temperature is crucial for achieving optimal signal intensity.
Calibration Curve: Prepare calibration standards by spiking known amounts of this compound into a blank biological matrix over a wide concentration range (e.g., from sub-ng/mL to µg/mL). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.
Mandatory Visualization
Caption: General experimental workflow for the quantification of this compound.
References
- 1. "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 4. DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHODS FOR ESTIMATING SULFAMETHOXAZOLE IN PHARMACEUTICAL PREPARATIONS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. vliz.be [vliz.be]
- 6. [Detection of sulfamethoxazol and N4-acetylsulfamethoxazol in biological fluids by resversed-phase high-pressure liquid chromatography (author's tarnsl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N4-Acetylsulfamethoxazole: A Comparative Guide to Limits of Detection and Quantification
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of drug metabolites are critical for pharmacokinetic, pharmacodynamic, and toxicology studies. N4-Acetylsulfamethoxazole, the primary metabolite of the widely used antibiotic sulfamethoxazole, is a key analyte in such investigations. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice of analytical method significantly impacts the sensitivity and specificity of this compound quantification. Below is a summary of reported LOD and LOQ values across different biological matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Serum / Urine | Not explicitly stated | 1.0 µg/mL | [1] |
| LC-MS/MS | Wastewater | - | <0.78 ng/L (for related acetylated sulfonamides) | |
| LC-MS/MS | Human Plasma | - | Concentration range validated down to 1 mg/L | |
| HPLC-UV | Human Plasma (for Sulfametrol) | 6 mg/L | 10 mg/L | |
| LC-MS/MS | Urine (for N-acetylaspartic acid) | - | 1 µmol/L |
As the data indicates, LC-MS/MS generally offers significantly lower limits of detection and quantification compared to HPLC-UV, allowing for the measurement of trace amounts of this compound. This heightened sensitivity is particularly crucial in studies where metabolite concentrations are expected to be low.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. The following sections outline representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
Method 1: HPLC-UV for this compound in Serum and Urine
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
1. Sample Preparation (Protein Precipitation):
-
To 1.0 mL of serum or urine, add 2.0 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5) and an organic modifier (e.g., methanol (B129727) or acetonitrile) in an isocratic or gradient elution. A typical mobile phase could be a 70:30 (v/v) mixture of buffer and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
A calibration curve is constructed by analyzing standard solutions of this compound of known concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Method 2: UPLC-MS/MS for this compound in Plasma and Urine
This method provides high sensitivity and selectivity, making it ideal for studies requiring the detection of low metabolite concentrations.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Loading: Load the plasma or urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the this compound and other analytes with a suitable elution solvent (e.g., methanol containing 5% ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
2. UPLC-MS/MS Conditions:
-
UPLC System: A UPLC system capable of high-pressure gradient elution.
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18, 2.1 mm x 50 mm).
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
A typical gradient might start at 5% B and ramp up to 95% B over a few minutes.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's properties (positive mode is common for sulfonamides).
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
3. Quantification:
-
An internal standard (preferably a stable isotope-labeled version of the analyte) is added to all samples and calibration standards to correct for matrix effects and variations in sample processing.
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
The concentration of this compound in the sample is calculated from its peak area ratio using the calibration curve.
Workflow for Determining LOD and LOQ
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical step in method validation, ensuring the reliability of the analytical data at low concentrations.
Caption: General workflow for the determination of LOD and LOQ.
References
Comparative Stability Analysis: N4-Acetylsulfamethoxazole vs. Sulfamethoxazole
A detailed examination of the chemical stability of the antibiotic sulfamethoxazole (B1682508) and its primary metabolite, N4-Acetylsulfamethoxazole, reveals key differences in their susceptibility to degradation under various environmental conditions. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their stability profiles, supported by available experimental data and methodologies.
This compound is the principal metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. The transformation from the parent drug to its acetylated form occurs in the liver. While the pharmacological activity of this compound is generally considered to be lower than that of sulfamethoxazole, its presence and persistence in the body and the environment are of significant interest. Understanding the relative stability of these two compounds is crucial for pharmacokinetic modeling, environmental fate studies, and the development of stable pharmaceutical formulations.
Quantitative Stability Data
While direct comparative studies on the stability of this compound and sulfamethoxazole under identical stress conditions are limited in publicly available literature, existing research on sulfamethoxazole provides a baseline for understanding its degradation kinetics.
| Compound | Stress Condition | Key Findings | Reference |
| Sulfamethoxazole | Hydrolysis | Generally considered hydrolytically stable with long half-lives under neutral environmental conditions. | [1] |
| Sulfamethoxazole | Thermal Degradation | Thermal degradation pathways have been proposed, with decomposition occurring at elevated temperatures. | |
| Sulfamethoxazole | Photodegradation | Subject to photodegradation, with quantum yields dependent on the pH of the solution. The neutral form of sulfamethoxazole has a higher quantum yield (ΦN = 0.15 ± 0.01) compared to its anionic form (ΦA = 0.03 ± 0.001), indicating greater susceptibility to light-induced degradation in its non-ionized state. |
Experimental Protocols
The following sections outline general methodologies for conducting forced degradation studies, which are essential for comparing the stability of pharmaceutical compounds like this compound and sulfamethoxazole. These protocols are based on established principles of drug stability testing.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify its likely degradation products and establish its intrinsic stability.
Objective: To compare the degradation profiles of this compound and sulfamethoxazole under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound reference standard
-
Sulfamethoxazole reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphate buffer solutions of various pH values
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of this compound and sulfamethoxazole in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solutions with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified period.
-
Base Hydrolysis: Treat the stock solutions with 0.1 M NaOH at room temperature or a slightly elevated temperature for a specified period.
-
Oxidative Degradation: Treat the stock solutions with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period.
-
Thermal Degradation: Expose solid samples of each compound to dry heat in an oven at a high temperature (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose solutions of each compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis: At predetermined time points, withdraw samples from the stress conditions. If necessary, neutralize the acidic and basic samples. Dilute the samples appropriately with the mobile phase and analyze them using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage degradation of the parent compound and quantify the formation of any degradation products. Determine the degradation kinetics (e.g., first-order or zero-order) and calculate the degradation rate constants and half-lives for each compound under each stress condition.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative forced degradation study.
Caption: Workflow for a comparative forced degradation study.
Signaling Pathways and Logical Relationships
The degradation of sulfamethoxazole can proceed through various pathways depending on the specific stressor. For instance, photodegradation can involve isomerization and cleavage of the molecule. The acetylation of sulfamethoxazole to this compound is a metabolic pathway, not a degradation pathway in the chemical stability sense, but it is a key transformation that alters the molecule's properties and subsequent stability.
Caption: Relationship between metabolism and degradation.
Conclusion
References
Cross-Reactivity of N4-Acetylsulfamethoxazole in Immunoassays: A Comparative Guide
A detailed analysis of the cross-reactivity of N4-Acetylsulfamethoxazole, the primary metabolite of the antibiotic sulfamethoxazole (B1682508), reveals varying degrees of interference in commercially available immunoassays. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this phenomenon, supported by available data and detailed experimental protocols.
This compound can cross-react in immunoassays designed to detect the parent drug, sulfamethoxazole, due to structural similarities. This cross-reactivity can lead to inaccurate quantification of sulfamethoxazole, impacting clinical monitoring, food safety testing, and environmental analysis. The degree of this interference is highly dependent on the specific antibodies and the format of the immunoassay used.
Quantitative Cross-Reactivity Data
The cross-reactivity of this compound and other related sulfonamides is a critical performance parameter for any sulfamethoxazole immunoassay. The following table summarizes the available cross-reactivity data from various commercial ELISA kits. The data is typically presented as a percentage, calculated based on the concentration of the cross-reactant required to produce a 50% inhibition of signal (IC50) compared to the IC50 of the target analyte, sulfamethoxazole.
| Immunoassay Kit | Target Analyte | This compound Cross-Reactivity (%) | Other Cross-Reactants (%) |
| R-Biopharm RIDASCREEN® Sulfamethoxazol | Sulfamethoxazole | Data Not Available | Sulfadiazin: < 0.1, Sulfadimidin: < 0.1, Sulfaquinoxalin: < 0.1 |
| EuroProxima Sulfamethoxazole ELISA | Sulfamethoxazole | Data Not Available | N4-sulfadiazine: 35 |
| Abraxis® Sulfamethoxazole ELISA | Sulfamethoxazole | Data Not Available | Refer to manufacturer's specificity table |
| Creative Diagnostics Sulfamethoxazole ELISA | Sulfamethoxazole | Data Not Available | Refer to manufacturer's datasheet |
Note: "Data Not Available" indicates that the information was not publicly accessible in the product literature reviewed.
Experimental Protocols
The determination of cross-reactivity in competitive enzyme-linked immunosorbent assays (ELISAs) is a crucial validation step. Below is a generalized experimental protocol for assessing the cross-reactivity of this compound in a sulfamethoxazole-specific immunoassay.
Principle of Competitive ELISA
In a competitive ELISA for sulfamethoxazole, a known amount of enzyme-labeled sulfamethoxazole (conjugate) competes with the sulfamethoxazole present in the sample (or standard) for a limited number of binding sites on a microtiter plate pre-coated with anti-sulfamethoxazole antibodies. After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the bound enzyme conjugate to produce a color change. The intensity of the color is inversely proportional to the concentration of sulfamethoxazole in the sample.
Cross-Reactivity Determination Protocol
-
Preparation of Standards and Cross-Reactant Solutions:
-
Prepare a series of standard solutions of sulfamethoxazole at known concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 ng/mL) in an appropriate buffer.
-
Prepare a series of solutions of this compound at various concentrations in the same buffer. A wider concentration range may be necessary to determine its IC50.
-
-
Assay Procedure:
-
Add a fixed volume of the standard or cross-reactant solution to the wells of the antibody-coated microtiter plate.
-
Add a fixed volume of the sulfamethoxazole-enzyme conjugate to each well.
-
Incubate the plate for a specified time and temperature to allow for competitive binding.
-
Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a set period to allow for color development.
-
Stop the enzymatic reaction by adding a stop solution.
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Plot the absorbance values against the logarithm of the concentration for both the sulfamethoxazole standards and the this compound solutions.
-
Determine the IC50 value for both sulfamethoxazole and this compound. The IC50 is the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Sulfamethoxazole / IC50 of this compound) x 100
-
Visualizing the Concepts
To better understand the principles and workflows discussed, the following diagrams have been generated.
Figure 1. Structural similarity between sulfamethoxazole and its metabolite leading to potential antibody cross-reactivity.
Performance Showdown: A Comparative Guide to SPE Cartridges for N4-Acetylsulfamethoxazole Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of N4-Acetylsulfamethoxazole, a primary metabolite of the widely used antibiotic sulfamethoxazole, the selection of an appropriate Solid-Phase Extraction (SPE) cartridge is a critical determinant of analytical accuracy and reliability. This guide presents an objective comparison of the performance of different SPE cartridges, supported by experimental data, to facilitate an informed decision-making process for your analytical needs.
Executive Summary
The efficient extraction and cleanup of this compound from complex matrices such as wastewater and biological fluids are paramount for sensitive and accurate quantification. This guide focuses on the comparative performance of three popular polymeric SPE cartridges: Waters Oasis HLB , Waters Oasis MCX , and Phenomenex Strata-X . While direct comparative studies for this compound across all three cartridges are limited, this guide synthesizes available data for this analyte and its parent compound, sulfamethoxazole, to provide a comprehensive performance overview.
Based on available data, Oasis HLB demonstrates high recovery for this compound. While specific recovery data for this compound on Oasis MCX and Strata-X is not as readily available, their performance on the parent compound, sulfamethoxazole, and other similar analytes suggests they are also viable options, with the choice depending on the specific matrix and analytical requirements.
Performance Comparison of SPE Cartridges
The selection of an SPE cartridge is primarily driven by the sorbent's chemistry and its interaction with the target analyte and matrix components. The following table summarizes the key performance characteristics of the compared cartridges for the extraction of this compound and related sulfonamides.
| Sorbent Type | Brand/Product Name | Principle of Retention | Reported Recovery for this compound | Key Advantages | Potential Disadvantages |
| Polymeric Reversed-Phase | Waters Oasis HLB | Hydrophilic-Lipophilic Balanced | 85.5%[1][2] | Excellent retention for a wide range of acidic, neutral, and basic compounds; Water-wettable sorbent resists drying; High and reproducible recoveries. | May have less selectivity for basic compounds compared to mixed-mode cation exchange cartridges. |
| Mixed-Mode Polymeric Cation Exchange | Waters Oasis MCX | Reversed-Phase and Strong Cation Exchange | Data not available for this compound. High recovery for parent compound sulfamethoxazole. | High selectivity for basic and neutral compounds; Provides cleaner extracts by removing matrix interferences through orthogonal retention mechanisms. | Requires specific pH adjustments for optimal retention and elution. |
| Polymeric Reversed-Phase | Phenomenex Strata-X | Modified Styrene-Divinylbenzene | Data not available for this compound. High recovery for parent compound sulfamethoxazole. | High surface area for increased loading capacity; Good retention for a broad range of compounds; pH stable from 1 to 14. | Performance can be analyte-dependent; may require method optimization for specific compounds. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. The following are representative experimental protocols for the extraction of sulfonamides, including this compound, using the discussed SPE cartridges.
Protocol 1: Extraction of this compound using Oasis HLB
This protocol is adapted from a study on the analysis of sulfonamides and their acetylated metabolites in groundwater.[1][3]
-
Cartridge Conditioning: Condition the Oasis HLB (60 mg, 3 mL) cartridge with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.
-
Sample Loading: Load 100 mL of the water sample (acidified to pH 3 with formic acid) onto the cartridge at a flow rate of 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the analytes with 6 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for LC-MS analysis.
Protocol 2: General Protocol for Extraction of Sulfonamides using Oasis MCX
This protocol is a general guideline for the extraction of basic compounds like sulfonamides.
-
Cartridge Conditioning: Condition the Oasis MCX (60 mg, 3 mL) cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Sample Loading: Acidify the sample to pH < 2 with a strong acid (e.g., HCl or H3PO4) and load it onto the cartridge.
-
Washing 1 (Interference Elution): Wash the cartridge with 3 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Washing 2 (Analyte Retention): Wash the cartridge with 3 mL of methanol to remove hydrophobic interferences.
-
Elution: Elute the sulfonamides with 3 mL of a 5% ammonium (B1175870) hydroxide (B78521) in methanol solution.
-
Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
Protocol 3: General Protocol for Extraction of Sulfonamides using Strata-X
This is a general protocol for the extraction of neutral and basic compounds from aqueous samples.
-
Cartridge Conditioning: Condition the Strata-X (60 mg, 3 mL) cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Generalized workflow for the Solid-Phase Extraction (SPE) of this compound.
Caption: Retention mechanisms of this compound on different SPE sorbents.
Conclusion
The selection of an appropriate SPE cartridge for the analysis of this compound is a critical step that significantly impacts data quality.
-
Waters Oasis HLB stands out with documented high recovery for this compound, making it a reliable choice for general applications.[1][2]
-
Waters Oasis MCX is a strong candidate when dealing with complex matrices where the enhanced selectivity of a mixed-mode sorbent can provide cleaner extracts, particularly for basic analytes.
-
Phenomenex Strata-X offers a robust polymeric reversed-phase alternative with high capacity, suitable for a broad range of sulfonamides.
Ultimately, the optimal choice will depend on the specific analytical method, the complexity of the sample matrix, and the desired level of sample cleanup. It is recommended that researchers perform their own method validation to determine the most suitable SPE cartridge for their specific application.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N4-Acetylsulfamethoxazole
For researchers and scientists at the forefront of drug development, ensuring laboratory safety and environmental protection are paramount. The proper disposal of chemical compounds like N4-Acetylsulfamethoxazole, a metabolite of the sulfonamide antibiotic sulfamethoxazole, is a critical component of responsible laboratory practice. This guide provides essential, step-by-step logistical and safety information for the handling and disposal of this compound, reinforcing a culture of safety and operational excellence.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance, being harmful if swallowed and suspected of causing genetic defects. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with the appropriate PPE.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required. |
Storage: this compound should be stored at -20°C and protected from light and moisture.[1] It is incompatible with strong oxidizing agents.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a licensed hazardous waste disposal program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
This waste stream must be segregated from other laboratory waste, such as non-hazardous materials and biohazardous waste.
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
The original product container, if empty, can be used for collecting solid waste.
-
Never mix incompatible wastes. Given that this compound is incompatible with strong oxidizing agents, ensure these are not placed in the same waste container.
3. Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate quantity or concentration of the waste.
-
Note the date when the first piece of waste was placed in the container.
4. Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[3][4]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
5. Arranging for Disposal:
-
Once the container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines (often 90 days), arrange for pickup by a licensed professional waste disposal service.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule the waste pickup.
6. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or ethanol).[2]
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected in a designated hazardous waste container for liquid waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional policies. Deface the original label before disposal.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in the table above.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
For liquid spills, use an absorbent material, such as a chemical spill pillow or absorbent pad, to contain and soak up the liquid.
-
-
Collect Cleanup Debris: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the designated hazardous waste container for this compound.
-
Decontaminate the Area: Clean the spill surface with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's spill reporting procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Handling Protocols for N4-Acetylsulfamethoxazole
For researchers, scientists, and drug development professionals, ensuring workplace safety is paramount, especially when handling chemical compounds such as N4-Acetylsulfamethoxazole. This guide provides immediate and essential information on personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risks and ensure a safe laboratory environment.
This compound is a metabolite of the antibiotic sulfamethoxazole.[1][2] It is classified as harmful if swallowed and is suspected of causing genetic defects.[3] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the first line of defense against chemical exposure. Below is a summary of recommended PPE for handling this compound.
| PPE Category | Recommendation | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves and a lab coat. | Gloves: Nitrile or butyl rubber gloves are recommended. Ensure gloves are regularly inspected for signs of degradation and changed frequently. For prolonged contact, consider double-gloving. Lab Coat: A standard lab coat is sufficient for handling small quantities. For larger quantities, a disposable gown is recommended. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when there is a potential for dust or aerosol generation. | Use a respirator with a particulate filter (N95 or higher) in a well-ventilated area or under a chemical fume hood, especially when handling the powder form. |
Operational Plan: Safe Handling Procedures
Following standardized procedures for handling this compound minimizes the risk of accidental exposure.
1. Preparation and Weighing:
-
Conduct all handling of powdered this compound within a chemical fume hood to control dust.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use a dedicated scoop or spatula for weighing.
-
Clean the weighing area and equipment with a damp cloth after use to remove any residual powder.
2. Dissolving the Compound:
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a water bath or heating mantle. Avoid open flames.
-
Keep the container covered to the extent possible to minimize vapor release.
3. Spill Management:
-
In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect all cleanup materials in a sealed, labeled container for proper disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | | --- | --- | --- | | Unused this compound | Dispose of as hazardous chemical waste. Place in a clearly labeled, sealed container. | | Contaminated Labware (e.g., vials, pipette tips) | If disposable, place in a designated hazardous waste container. If reusable, decontaminate by rinsing three times with a suitable solvent. Collect the rinsate as hazardous waste. | | Contaminated Sharps (e.g., needles) | Place in a puncture-resistant sharps container labeled as "Hazardous Chemical Waste." | | Aqueous Solutions | Depending on the concentration and local regulations, some dilute, neutralized aqueous solutions may be permissible for drain disposal with copious amounts of water. However, it is best practice to collect all chemical waste for professional disposal. | | Contaminated PPE | Dispose of as hazardous waste. Place gloves, disposable lab coats, and other contaminated items in a sealed bag within a designated hazardous waste container. |
All chemical waste should be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.
Diagrams:
Caption: Workflow for safely handling this compound.
Caption: Logical flow for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
